molecular formula C12H15NO3 B7961319 3-Amino-5-cyclobutylmethoxy-benzoic acid

3-Amino-5-cyclobutylmethoxy-benzoic acid

Cat. No.: B7961319
M. Wt: 221.25 g/mol
InChI Key: GTFLNNWMVVGDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-cyclobutylmethoxy-benzoic acid is a substituted benzoic acid derivative of high interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate or "building block" for the creation of novel bioactive molecules . Its structure incorporates both a carboxylic acid and an amino functional group, allowing for diverse chemical modifications and coordination properties . Compounds based on the 3-aminobenzoic acid scaffold are frequently explored for their potential biological activities. Research on similar structures has indicated a wide range of possible applications, including serving as inhibitors for enzymes like acetylcholinesterase (relevant in Alzheimer's disease research) and demonstrating antimicrobial properties . Furthermore, the cyclobutylmethoxy substituent introduces a distinct steric and electronic profile, which can be critical for optimizing a compound's interaction with biological targets and improving its pharmacokinetic properties. As a specialist chemical, 3-Amino-5-cyclobutylmethoxy-benzoic acid is intended for use in research laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-5-(cyclobutylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFLNNWMVVGDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the pKa Values of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) for 3-Amino-5-cyclobutylmethoxy-benzoic acid, a molecule possessing both acidic and basic functional groups critical to its physicochemical behavior. As pKa is a cornerstone of drug development—influencing solubility, absorption, distribution, metabolism, and excretion (ADME)—a thorough understanding is paramount for researchers. This document synthesizes theoretical estimations based on substituent effects, outlines rigorous experimental protocols for empirical determination, and discusses modern computational approaches for in-silico prediction. By examining the electronic influence of the amino and cyclobutylmethoxy substituents on the benzoic acid core, we predict two distinct pKa values and discuss the implications for the molecule's charge state at physiological pH.

Introduction: The Critical Role of pKa in Drug Design

3-Amino-5-cyclobutylmethoxy-benzoic acid is a substituted aromatic compound featuring three key functional regions: a carboxylic acid group, an aromatic amino group, and a cyclobutylmethoxy ether group. The interplay of these groups dictates the molecule's ionization state in different pH environments.

The acid dissociation constant, pKa, is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For drug development professionals, pKa is not merely a physical constant; it is a critical predictor of a molecule's behavior:

  • Solubility & Dissolution: The ionization state dramatically affects a compound's solubility in aqueous environments, such as the gastrointestinal tract and blood plasma.

  • Membrane Permeability: Generally, neutral, lipophilic forms of a molecule more readily cross biological membranes (e.g., the intestinal wall and blood-brain barrier). The pKa value, in conjunction with the environmental pH, determines the concentration of this membrane-permeant species.

  • Pharmacological Target Binding: The charge of a molecule can be crucial for its interaction with the amino acid residues in a protein's binding pocket, influencing efficacy and selectivity.

This guide will dissect the structural components of 3-Amino-5-cyclobutylmethoxy-benzoic acid to provide a robust framework for understanding and determining its pKa values.

Theoretical pKa Estimation: A Substituent-Based Analysis

The target molecule has two primary ionizable centers: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH2), which becomes acidic upon protonation (-NH3+).

Caption: Ionization equilibria for the subject molecule.

pKa of the Carboxylic Acid Group (pKa1)

The baseline for our analysis is benzoic acid, which has a pKa of approximately 4.20.[1][2][3] The substituents at the 3- and 5-positions will modulate this value through inductive and resonance effects.

  • 3-Amino Group: Located meta to the carboxylic acid, the amino group's electron-donating resonance effect is minimal. Its primary influence is a weak, electron-withdrawing inductive effect due to the electronegativity of nitrogen. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent acid. For instance, 3-aminobenzoic acid has a carboxyl pKa of approximately 3.07.[4]

  • 5-Cyclobutylmethoxy Group: This alkoxy group is also meta to the carboxylic acid. The oxygen atom is highly electronegative and exerts a significant electron-withdrawing inductive effect, which is not offset by resonance at the meta position.[5][6] This inductive withdrawal further stabilizes the carboxylate anion. Electron-withdrawing groups are known to increase the acidity of benzoic acids.[5][7]

pKa of the Protonated Amino Group (pKa2)

The baseline for the amino group is the anilinium ion (C₆H₅NH₃⁺), which has a pKa of about 4.6.

  • 3-Carboxylic Acid Group: The carboxylic acid is an electron-withdrawing group. This effect decreases the electron density on the aromatic ring and at the nitrogen atom, making the lone pair less available for protonation. This reduces the basicity of the amino group, which means its conjugate acid (the ammonium group) is stronger (i.e., has a lower pKa). The pKa for the ammonium group of 3-aminobenzoic acid is approximately 4.79.[4]

  • 5-Cyclobutylmethoxy Group: This group is located para to the amino group. In this position, the electron-donating resonance effect of the oxygen atom is maximal. The oxygen's lone pairs can delocalize into the aromatic ring, increasing electron density at the para position where the amino group resides.[8][9] This increased electron density makes the amino group more basic. A more basic amine will have a more stable (weaker) conjugate acid, resulting in a higher pKa.

Summary of Estimated pKa Values
Ionizable GroupPredicted pKaRationale
Carboxylic Acid (-COOH)~2.8 - 3.0Baseline pKa of benzoic acid (~4.2) is lowered by the inductive electron-withdrawing effects of the meta-amino and meta-alkoxy groups.
Protonated Amino (-NH₃⁺)~4.9 - 5.2Baseline pKa of anilinium (~4.6) is slightly increased due to the strong electron-donating resonance from the para-alkoxy group, which outweighs the withdrawing effect of the meta-carboxyl group.

At physiological pH (~7.4), the carboxylic acid group (pKa << 7.4) will be fully deprotonated to its carboxylate form (-COO⁻), and the amino group (pKa << 7.4) will be in its neutral form (-NH₂). Consequently, the molecule is expected to carry a net negative charge in the bloodstream.

Methodologies for pKa Determination

While theoretical analysis provides a valuable estimate, experimental determination is the definitive standard for establishing pKa values. Computational methods offer a powerful alternative when experimental approaches are not feasible.

G cluster_0 General Workflow for pKa Determination cluster_1 Experimental Methods cluster_2 Computational Methods exp_start Prepare Analyte Solution titration Potentiometric Titration exp_start->titration uv_vis UV-Vis Spectrophotometry exp_start->uv_vis exp_data Generate Titration/ Absorbance Curve titration->exp_data uv_vis->exp_data exp_calc Calculate pKa exp_data->exp_calc comp_start Model Structures (Protonated & Deprotonated) dft DFT Energy Calculation (with solvation model) comp_start->dft thermo Calculate Gibbs Free Energy (ΔG) dft->thermo comp_calc Calculate pKa via Thermodynamic Cycle thermo->comp_calc

Caption: Workflows for pKa determination.

Experimental Determination Protocols

The following protocols are standard, self-validating methodologies for accurate pKa measurement.

Protocol 1: Potentiometric Titration

This is the most common and direct method for determining pKa. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

  • Principle: The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

  • Methodology:

    • Preparation: Accurately weigh ~5-10 mg of 3-Amino-5-cyclobutylmethoxy-benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but its concentration should be kept minimal and consistent.

    • Titrant: Prepare a standardized solution of 0.1 M NaOH (for titrating the acidic group) and 0.1 M HCl (for back-titration to determine the basic pKa).

    • Instrumentation: Calibrate a high-precision pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25 °C).

    • Titration (Acidic pKa): Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.

    • Titration (Basic pKa): To determine the pKa of the amino group, first fully protonate it by adding a stoichiometric excess of 0.1 M HCl to the initial solution. Then, titrate this acidified solution with 0.1 M NaOH. Two equivalence points will be observed.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve). More accurately, they can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence points are maxima, and the pKa values are the pHs at the half-equivalence volumes.

Protocol 2: UV-Vis Spectrophotometry

This method is useful for compounds with a chromophore that changes upon ionization and can be performed with very small amounts of sample.

  • Principle: The Beer-Lambert law is applied to solutions at various pH values. The absorbance of the acidic and basic forms of the molecule will differ. By monitoring absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.

  • Methodology:

    • Wavelength Selection: Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 10). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

    • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 8), with small increments (~0.2 pH units) around the expected pKa values.

    • Sample Preparation: Prepare a set of solutions with a constant, low concentration of the analyte in each of the prepared buffers.

    • Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength using a spectrophotometer.

    • Data Analysis: Plot absorbance (y-axis) versus pH (x-axis). The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[10]

Computational Prediction Workflow

Computational chemistry, particularly using Density Functional Theory (DFT), has become a reliable tool for predicting pKa values.[11][12][13]

G start Define Protonated (AH) and Deprotonated (A⁻) States geom_opt Geometry Optimization in Gas Phase start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy & Obtain G_gas) geom_opt->freq_calc solv_model Select Implicit Solvation Model (e.g., SMD, PCM) freq_calc->solv_model solv_energy Single-Point Energy Calculation in Solvated State (Obtain E_solv) solv_model->solv_energy g_solv Calculate Gibbs Free Energy in Solution (G_solv = G_gas + ΔG_solv) solv_energy->g_solv delta_g Calculate ΔG_solv for AH → A⁻ + H⁺ g_solv->delta_g pka_calc Calculate pKa: pKa = ΔG_solv / (2.303 RT) delta_g->pka_calc

Caption: A typical DFT-based pKa calculation workflow.

  • Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational models calculate this energy change by determining the energies of the protonated and deprotonated species.

  • General Workflow:

    • Structure Modeling: Build 3D models of the relevant species (e.g., HOOC-Ar-NH₃⁺, HOOC-Ar-NH₂, ⁻OOC-Ar-NH₂) in a molecular modeling program.

    • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This provides the gas-phase free energy.[11]

    • Solvation Energy: Calculate the single-point energy of the optimized structures using a continuum solvation model (e.g., SMD or PCM) to account for the solvent (water) effect.[13][14] This provides the free energy of solvation.

    • Free Energy Calculation: Combine the gas-phase and solvation energies to get the total Gibbs free energy in solution for each species. An established, accurate value for the solvation free energy of a proton is required.

    • pKa Calculation: Use the calculated free energy of the deprotonation reaction to calculate the pKa via the fundamental thermodynamic relationship: pKa = ΔG° / (2.303 RT).

Conclusion

The pKa values of 3-Amino-5-cyclobutylmethoxy-benzoic acid are governed by the electronic interplay of its functional groups. Theoretical analysis predicts a pKa of approximately 2.8-3.0 for the carboxylic acid and 4.9-5.2 for the protonated amino group. These estimations provide a critical starting point for experimental design. For drug development professionals, obtaining precise pKa values through robust experimental methods like potentiometric titration or, where applicable, computational modeling, is an indispensable step. This ensures an accurate understanding of the molecule's ionization state, which is fundamental to predicting its pharmacokinetic and pharmacodynamic profile.

References

  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

  • Rido, L., et al. (2015). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Physical Chemistry A.
  • Gangarossa, D., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules.
  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • CUTM Courseware. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Assessed Safety Profile of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-Amino-5-cyclobutylmethoxy-benzoic acid. This guide is a scientifically derived safety assessment based on the chemical's structure and data from analogous compounds. It is imperative to treat this substance as a novel chemical with unknown hazards, exercising maximum caution.[1] All procedures should be conducted by qualified personnel within a controlled laboratory environment.

Introduction: Rationale for a Surrogate-Based Hazard Assessment

In drug discovery and development, researchers frequently synthesize and handle novel chemical entities for which formal toxicological and safety data have not yet been established. 3-Amino-5-cyclobutylmethoxy-benzoic acid is one such compound. The absence of a registered SDS necessitates a proactive, science-led approach to safety.

This guide deconstructs the molecule into its primary functional components to forecast its likely hazard profile. By examining the known risks of aromatic amines, benzoic acid derivatives, and ethers, we can construct a robust and defensible framework for safe handling, storage, and emergency response. The core principle is to assume a hazard level equal to or greater than the most hazardous structural analog.[1]

Molecular Deconstruction and Inferred Hazard Profile

The toxicological and physical properties of 3-Amino-5-cyclobutylmethoxy-benzoic acid are dictated by its three main functional groups:

  • Aromatic Amine (Aniline Moiety): This is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory tract.[2][3] Key hazards include skin sensitization, methemoglobinemia (a condition affecting oxygen transport in the blood), and potential carcinogenicity, with the bladder being a common target organ.[2][4][5]

  • Benzoic Acid Core: The carboxylic acid group imparts acidic properties. Benzoic acid and its simple derivatives are typically associated with skin, eye, and respiratory irritation.[6][7][8][9] While generally having low systemic toxicity, they can cause significant localized irritation upon contact.[6]

  • Cyclobutylmethoxy Ether Group: This bulky, non-polar group influences the compound's physical properties, such as solubility and melting point. While the ether linkage is generally stable, it does not significantly mitigate the hazards posed by the other two functional groups.

Based on this analysis, a presumed hazard classification is summarized below.

Hazard Category Inferred Classification & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) - Aromatic amines can be toxic. Prudent assumption in the absence of specific data.
Skin Corrosion/Irritation Category 2 (Irritant) - Based on known properties of both aminobenzoic acids and benzoic acid itself.[7][8][10][11]
Serious Eye Damage/Irritation Category 2 (Irritant) - Both parent structures (aminobenzoic acid, benzoic acid) are known eye irritants.[7][8][10]
Skin Sensitization Category 1 (Sensitizer) - A known risk for many aromatic amines and a critical precaution to assume.[2][10]
Germ Cell Mutagenicity Suspected - Many aromatic amines are reported as mutagens.[12] This should be assumed until proven otherwise.
Carcinogenicity Suspected - A significant long-term hazard associated with the aromatic amine class.[3][4][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) - Expected if handled as a fine powder, consistent with benzoic acid derivatives.[8][10][11]
Specific Target Organ Toxicity (Repeated Exposure) Suspected - Potential for damage to organs, particularly the urinary tract, through prolonged exposure.[2][7]

Core Safety Protocols & Experimental Workflows

Given the inferred hazards, all work with 3-Amino-5-cyclobutylmethoxy-benzoic acid must be performed under stringent safety controls.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to eliminate routes of exposure. The causality is clear: if the compound cannot enter the body, it cannot cause harm.

Mandatory Engineering Controls:

  • Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[13][14]

  • Controlled Environment: The laboratory should be well-ventilated with restricted access.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Use nitrile or neoprene gloves.[1] Double-gloving is recommended during weighing and transfer operations. The rationale is that aromatic amines can be readily absorbed through the skin.[3]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against dust particles and splashes.[1] A face shield should be used when there is a significant splash risk.[7]

  • Body Protection: A lab coat must be worn and kept fully fastened.[1] Consider a chemically resistant apron for larger-scale work.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with P100 cartridges may be required for cleaning up spills outside of containment.

Safe Handling & Weighing Workflow

The following workflow is designed to minimize aerosolization and contamination.

G cluster_0 Preparation Phase cluster_1 Weighing & Transfer cluster_2 Post-Handling & Cleanup prep 1. Don PPE (Double Gloves, Goggles, Lab Coat) decontaminate 2. Decontaminate Fume Hood Surface gather 3. Gather All Equipment (Spatula, Weigh Paper, Vials) weigh 4. Weigh Compound in Fume Hood Use anti-static weigh boat. gather->weigh Enter Hood transfer 5. Carefully Transfer to Reaction Vessel recap 6. Tightly Cap Stock Container clean_tools 7. Decontaminate Tools (Rinse with appropriate solvent) recap->clean_tools Exit Hood dispose 8. Dispose of Consumables (Gloves, weigh paper) in Hazardous Waste wash 9. Wash Hands Thoroughly

Caption: Workflow for Safely Weighing a Novel Compound.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, date received, and a "Hazardous - Handle with Extreme Caution" warning.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][14]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, which can react violently with the aromatic amine and benzoic acid functionalities, respectively.[8]

  • Segregation: Store in a secondary containment bin labeled for toxic and irritant compounds.[1]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure, immediate and correct action is paramount. The following decision tree outlines the validated response protocol.

G cluster_routes cluster_actions exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air Immediately inhalation->move_air flush_skin Remove Contaminated Clothing Flush Skin with Soap & Water for 15 min skin->flush_skin flush_eye Flush Eyes with Water for 15 min Holding Eyelids Open eye->flush_eye rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention Provide Compound Name move_air->seek_medical flush_skin->seek_medical flush_eye->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Decision Tree for Exposure.

Key First-Aid Measures:

  • Inhalation: Move the affected person to fresh air at once.[1][15] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation or a rash develops.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][15]

Waste Disposal

All waste containing 3-Amino-5-cyclobutylmethoxy-benzoic acid, including contaminated consumables (gloves, weigh paper, pipette tips) and excess material, must be disposed of as hazardous chemical waste.[1] Collect in a designated, sealed, and clearly labeled hazardous waste container for pickup by certified environmental health and safety personnel.

References

  • Aromatic amines – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Washington. Available from: [Link]

  • Aromatic Amines → Term - Pollution → Sustainability Directory. Available from: [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. Available from: [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. Available from: [Link]

  • Safety Data Sheet Benzoic acid. Redox. Available from: [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. Available from: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available from: [Link]

  • 4-Aminobenzoic Acid - Safety Data Sheet. Novachem. Available from: [Link]

  • Safety Data Sheet: benzoic acid. Valudor Products. Available from: [Link]

Sources

Sourcing and Validating 3-Amino-5-cyclobutylmethoxy-benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-Amino-5-cyclobutylmethoxy-benzoic acid is a specialized bifunctional building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural value lies in the cyclobutylmethoxy tail , which provides a defined lipophilic vector capable of filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while maintaining a lower molecular weight and different metabolic stability profile compared to standard benzyl or alkyl chains.

The presence of both an aniline (amine) and a benzoic acid moiety allows for orthogonal functionalization—typically serving as a core scaffold where the acid is coupled to a heterocycle and the amine to a solubilizing group or warhead.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-Amino-5-(cyclobutylmethoxy)benzoic acid
CAS Number Not widely indexed; often listed by internal IDs (e.g., Chemspace CSSB00030956455)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Key Functionality Aniline (Nucleophile), Carboxylic Acid (Electrophile/Acid), Cyclobutyl ether (Lipophilic Handle)
Solubility Low in water; High in DMSO, DMF, MeOH

Strategic Sourcing Matrix

Unlike commodity reagents (e.g., 3-aminobenzoic acid), this compound is a Tier 2/3 Building Block . It is rarely held in kilogram inventory by catalog vendors and is typically synthesized on-demand or held in gram-scale lots by specialized CROs.

Supplier Ecosystem Analysis

Do not rely on a single vendor. The market for this specific intermediate operates through a network of aggregators and originators.

Supplier CategoryRecommended VendorsRole & Risk Profile
Primary Aggregators Chemspace , MolPort , eMolecules Role: Database of global inventory. Risk: "In-stock" status often lags. Real lead time may be 2-3 weeks (drop-shipped from originators).
Originators (Stock) Enamine , Vitas-M , ChemScene Role: Likely manufacturers. Benefit: Direct QC data available. Fastest shipping (if in stock).
Custom Synthesis WuXi AppTec , PharmBlock , Combi-Blocks Role: Scale-up (>100g). Benefit: Fresh synthesis guarantees purity but requires 4-8 week lead time.
Sourcing Decision Logic (DOT Visualization)

The following decision tree outlines the optimal sourcing strategy based on your project phase.

SourcingStrategy Start Requirement Analysis Scale Quantity Needed? Start->Scale Small < 5 Grams (Hit-to-Lead) Scale->Small Large > 100 Grams (Process Dev) Scale->Large Aggregator Search Aggregators (Chemspace/MolPort) Small->Aggregator Custom Request Custom Quote (Enamine/WuXi) Large->Custom StockCheck Verify 'Ships in 1-3 Days' Aggregator->StockCheck Decision Stock Confirmed? StockCheck->Decision Synthesis Initiate FTE/FFS Synthesis (4-6 Weeks) Custom->Synthesis Order Place Order + Request Batch H-NMR Decision->Order Yes Decision->Synthesis No (Ghost Stock)

Figure 1: Strategic sourcing workflow distinguishing between catalog procurement and custom synthesis routes.

Quality Assurance & Analytical Validation

Trustworthiness Protocol: Never assume the label purity is accurate for functionalized benzoic acids. The two primary failure modes for this specific molecule are Regioisomer Contamination and Incomplete Reduction .

Critical Impurity Profiling
  • Regioisomerism (The "Symmetric" Trap):

    • Origin: If synthesized via mono-alkylation of 3,5-dihydroxybenzoic acid, you may encounter the 3,5-bis(cyclobutylmethoxy) impurity or unreacted starting material.

    • Detection: 1H-NMR is mandatory. Look for integration ratios of the cyclobutyl protons vs. aromatic protons.

    • Acceptance Criteria: < 2% bis-alkylated byproduct.

  • Nitro Precursors:

    • Origin: The most common route is 3-hydroxy-5-nitrobenzoic acid → alkylation → nitro reduction.

    • Risk: Residual nitro intermediate poses a safety risk (explosive potential in scale-up) and poisons hydrogenation catalysts in downstream steps.

    • Detection: LC-MS (Look for M+30 mass shift corresponding to -NO₂ vs -NH₂).

Standardized QC Workflow

Protocol 1: Receipt Validation

  • Visual Inspection: Compound should be an off-white to beige powder. Dark brown indicates oxidation of the aniline (reject).

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO-d6. If turbid, inorganic salts (from hydrolysis workup) are present.

Protocol 2: LC-MS Method (Generic)

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Rationale: The acidic mobile phase ensures protonation of the aniline (R-NH3+), providing a sharp peak and strong MS signal [M+H]+ = 222.3.

QC_Workflow Receipt Shipment Receipt Visual Visual Check (Color/Form) Receipt->Visual LCMS LC-MS Analysis (Purity & ID) Visual->LCMS NMR 1H-NMR (DMSO-d6) (Structure Verification) LCMS->NMR Logic Pass Criteria? NMR->Logic Release Release to Chemistry Logic->Release >95% & Correct Struct Reject Quarantine / Return Logic->Reject Fail

Figure 2: Quality Control decision matrix for incoming building blocks.

Handling, Stability, and Synthetic Utility

Storage & Stability[3]
  • Oxidation Sensitivity: The electron-rich aniline at position 3 makes the ring susceptible to oxidation.

    • Requirement: Store at -20°C under Argon/Nitrogen.

    • Shelf-life: 6 months if properly sealed. Re-test purity if stored > 3 months.

  • Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator.

Synthetic Application Guide

This building block is typically used in Amide Couplings .

Scenario A: Coupling the Acid (COOH)

  • Challenge: The aniline amine is unprotected.[1] Self-coupling (polymerization) is possible but slow due to the lower nucleophilicity of the aniline compared to aliphatic amines.

  • Solution: Use HATU/DIPEA with the incoming amine component in slight excess. The aromatic amine (aniline) is generally too sterically hindered and electron-deficient to compete with a primary aliphatic amine for the activated ester.

Scenario B: Reacting the Aniline (NH2)

  • Challenge: Steric hindrance from the meta-substituents.

  • Solution: For Buchwald-Hartwig couplings, use advanced precatalysts (e.g., XPhos Pd G3) rather than standard Pd(PPh3)4.

References

  • Chemspace. (n.d.). 3-amino-5-(cyclobutylmethoxy)benzoic acid Product Page. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Aminobenzoates as building blocks for natural product assembly lines. PubMed. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid, a key building block for pharmaceutical and materials science research. The protocol outlines a robust two-step synthetic pathway commencing with the readily available starting material, 3-hydroxy-5-nitrobenzoic acid. The methodology first employs a Williamson ether synthesis to introduce the cyclobutylmethoxy moiety, followed by a high-yield catalytic hydrogenation to reduce the nitro group, affording the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, and integrated safety precautions to ensure reliable and safe execution.

Introduction and Synthetic Strategy

3-Amino-5-cyclobutylmethoxy-benzoic acid is a substituted aromatic carboxylic acid featuring an amine, an ether, and a carboxylic acid functional group. This trifunctional arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The strategic placement of the electron-donating amino and ether groups opposite the electron-withdrawing carboxylic acid group significantly influences the molecule's chemical properties and reactivity.

The synthetic approach detailed herein is designed for efficiency, scalability, and high fidelity. It proceeds via two fundamental and well-established organic transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxy-5-nitrobenzoic acid is alkylated using a suitable cyclobutylmethyl electrophile. This reaction is a classic SN2 type, renowned for its reliability in forming ether linkages.[1][2]

  • Aromatic Nitro Group Reduction: The nitro-substituted intermediate is then converted to the target primary amine via catalytic hydrogenation. This method is highly chemoselective and typically proceeds with excellent yields and clean conversions, avoiding harsh reagents.[3][4]

This two-step sequence provides a logical and efficient pathway to the desired product from commercially available precursors.

Overall Synthetic Workflow

The logical progression of the synthesis is outlined below, from starting materials to the final, purified compound.

G SM 3-Hydroxy-5-nitrobenzoic Acid + Cyclobutylmethyl Bromide Step1 Step 1: Williamson Ether Synthesis (Base, Solvent) SM->Step1 INT Intermediate 1: 3-cyclobutylmethoxy-5-nitrobenzoic acid Step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) INT->Step2 FP Final Product: 3-Amino-5-cyclobutylmethoxy-benzoic acid Step1->INT Step2->FP

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of 3-cyclobutylmethoxy-5-nitrobenzoic acid

Principle and Rationale

This initial step involves the formation of an ether bond via the Williamson ether synthesis. The reaction proceeds through an SN2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxy-5-nitrobenzoic acid with a base, acts as a nucleophile.[5][6] This nucleophile then attacks the primary carbon of cyclobutylmethyl bromide, displacing the bromide leaving group.

Causality of Experimental Choices:

  • Starting Material: 3-Hydroxy-5-nitrobenzoic acid is an ideal starting material due to its commercial availability and the presence of the nitro group, which activates the ring and provides a precursor to the desired amine functionality.[7]

  • Base: Potassium carbonate (K₂CO₃) is chosen as a moderately strong base. It is effective at deprotonating the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing effects of the nitro and carboxyl groups. It is also inexpensive and easy to handle compared to stronger, more hazardous bases like sodium hydride.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the reaction rate.

  • Alkylating Agent: Cyclobutylmethyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[2]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
3-Hydroxy-5-nitrobenzoic acidC₇H₅NO₅183.1210.0 g54.61.0
Cyclobutylmethyl bromideC₅H₉Br149.039.75 g (6.9 mL)65.51.2
Potassium Carbonate (K₂CO₃), fineK₂CO₃138.2115.1 g109.22.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
1 M Hydrochloric Acid (HCl)HCl36.46As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--

Equipment: 500 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Detailed Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-5-nitrobenzoic acid (10.0 g, 54.6 mmol) and potassium carbonate (15.1 g, 109.2 mmol).

  • Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add cyclobutylmethyl bromide (6.9 mL, 65.5 mmol) to the suspension dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Acidification: After cooling the reaction to room temperature, pour the mixture into 500 mL of ice-cold water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-cyclobutylmethoxy-5-nitrobenzoic acid as a pale yellow solid.

  • Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part II: Synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.[8]

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[3] A 10% loading is standard and provides a good balance of activity and cost.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reductant. A pressure of 50 psi is sufficient for this reduction to proceed at a reasonable rate at room temperature.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under hydrogenation conditions.

  • Work-up: The work-up is straightforward. The solid catalyst is simply removed by filtration. Since the product is an amino acid, it may be soluble in the methanolic solution. Evaporation of the solvent yields the final product. If purification is needed, adjusting the pH can be used to precipitate the zwitterionic product.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
3-cyclobutylmethoxy-5-nitrobenzoic acidC₁₂H₁₃NO₅267.2412.0 g44.91.0
10% Palladium on Carbon (Pd/C), 50% wetPd/C-1.2 g (10 wt%)--
Methanol (MeOH)CH₃OH32.04200 mL--
Hydrogen Gas (H₂)H₂2.0250 psi--
Celite® or other filter aid--As needed--

Equipment: Parr hydrogenation apparatus or a similar high-pressure reactor, Buchner funnel, filter flask, rotary evaporator.

Detailed Experimental Protocol
  • Reaction Setup: In the vessel of a Parr hydrogenation apparatus, combine 3-cyclobutylmethoxy-5-nitrobenzoic acid (12.0 g, 44.9 mmol) and 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1.2 g, 50% wet) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Conditions: Agitate the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification and Drying: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water. Dry the final product, 3-Amino-5-cyclobutylmethoxy-benzoic acid, under vacuum.

  • Characterization: The expected yield is typically >95%.[3][4] Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Visualization of the Reaction Scheme

Caption: Detailed two-step reaction scheme for the synthesis.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Avoid inhalation and skin contact.

  • Cyclobutylmethyl bromide: This is an alkylating agent and a potential lachrymator. Handle with care and avoid inhalation.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially when dry, and can ignite solvents. Never add the dry catalyst to a solvent in the presence of air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The filtration step to remove the catalyst should be done carefully, ensuring the filter cake does not dry out and come into contact with air.

References

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Google Patents.
  • Cyclobutanemethanol Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved February 13, 2026, from [Link]

  • JPS5726652A - Reduction of nitrobenzoic acid. (1982). Google Patents.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Williamson ether synthesis. (2022). ChemTalk. Retrieved February 13, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2018). Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Peptide Coupling with 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-cyclobutylmethoxy-benzoic acid is a specialized aromatic amino acid building block used in the synthesis of peptidomimetics and high-affinity receptor ligands. Structurally, it functions as a


-amino acid mimic , introducing a rigid phenyl spacer into the peptide backbone. The cyclobutylmethoxy substituent at the 5-position adds significant lipophilicity and steric bulk, often exploited to target hydrophobic pockets in proteins (e.g., integrins or kinases).

The Core Challenge: Unlike aliphatic amino acids, the amine in this molecule is an aniline . Its nucleophilicity is drastically reduced due to resonance delocalization with the benzene ring. Standard SPPS protocols (e.g., HBTU/DIPEA) often fail to drive coupling to this amine to completion, leading to truncation sequences. This guide provides optimized protocols to overcome the "aniline barrier" and ensure high-fidelity incorporation.

Chemical Profile & Strategic Analysis

Molecule Specifications
FeatureDescriptionImplication for Synthesis
Core Structure 3-Aminobenzoic acid (meta-substituted)Rigidifies backbone; induces kinks/turns.[1]
Amine Type Aniline (Aromatic primary amine)Low Nucleophilicity.

of conjugate acid

3.5–4.0 (vs.

9.5 for aliphatic amines). Hard to acylate.
Acid Type Benzoic AcidModerately lower reactivity than aliphatic acids due to conjugation, but generally manageable.
Substituent 5-CyclobutylmethoxyLipophilic. Increases solubility in DMF/NMP but may cause aggregation in polar solvents.
The "Aniline Gap"

The critical failure point in using this residue is chain elongation —i.e., attaching the next amino acid onto the 3-amino group of the benzoic acid scaffold.

  • Standard Coupling:

    
     is too slow; competing hydrolysis of the active ester dominates.
    
  • Solution: Use highly reactive acylating species (HOAt esters, acid fluorides, or symmetric anhydrides) and elevated temperatures.

Experimental Protocols

Protocol A: Resin Loading / N-Terminal Capping (The "Easy" Side)

Use this protocol when coupling the Carboxylic Acid of the 3-Amino-5-cyclobutylmethoxy-benzoic acid to a resin-bound amine.

Reagents:

  • Building Block: Fmoc-3-amino-5-cyclobutylmethoxy-benzoic acid (3.0 eq)

  • Activator: HATU (2.9 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Pre-activation: Dissolve the Fmoc-protected building block and HATU in minimal DMF. Add DIPEA. The solution should turn yellow. Allow to activate for 30–60 seconds (do not over-activate; HATU adducts can form).

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Incubation: Shake at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test. It should be negative (yellow beads).

    • Note: The benzoic acid moiety couples relatively well. If sluggish, double couple.

Protocol B: Chain Elongation (The "Hard" Side)

Use this protocol when coupling the NEXT amino acid ONTO the weak aniline amine of the benzoic acid residue.

Rationale: Standard HBTU/HCTU couplings will likely yield <50% conversion. We utilize HOAt (1-Hydroxy-7-azabenzotriazole) , which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the poor nucleophile.

Reagents:

  • Incoming Amino Acid: Fmoc-AA-OH (5.0 eq)

  • Coupling Reagent: HATU (5.0 eq) OR COMU (5.0 eq)

  • Additive: HOAt (5.0 eq) - Critical for anilines

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (10.0 eq)

    • Why Collidine? It prevents Fmoc cleavage and aspartimide formation during the longer, hotter coupling required for anilines.

Step-by-Step Methodology:

  • Swelling: Ensure resin is fully swollen in NMP (N-methylpyrrolidone), which promotes better swelling than DMF for difficult sequences.

  • Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP. Add Collidine.[2][3]

  • Reaction: Add to the resin containing the deprotected aniline.

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (25W).

    • Manual (No heat): Double coupling is mandatory . 2 x 2 hours at RT.

  • Verification (Critical): The Kaiser test is often unreliable for anilines (colors are faint/reddish-brown rather than blue).

    • Use the Chloranil Test:

      • Reagent A: 2% Acetaldehyde in DMF.

      • Reagent B: 2% Chloranil in DMF.

      • Procedure: Add drops of A and B to beads. Blue/Green beads = Free Aniline (Incomplete). Colorless/Brown = Complete.

Protocol C: Conversion to Acid Chloride (The "Nuclear" Option)

If Protocol B fails (common with steric bulk like Val/Ile/Aib), generate the acid chloride of the incoming amino acid.

Reagents:

  • Reagent: BTC (Bis(trichloromethyl)carbonate / Triphosgene)

  • Base: Collidine[2][3]

Procedure:

  • Dissolve Incoming Fmoc-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.

  • Add Collidine (9 eq) dropwise at 0°C. Stir for 20 min to generate the acid chloride in situ.

  • Add this mixture directly to the resin-bound aniline in DMF.

  • React for 1 hour.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this difficult residue.

PeptideCoupling cluster_legend Key Start Start: Resin-Bound Peptide Step1 Coupling 3-Amino-5-cyclobutylmethoxy-benzoic acid (Acid Moiety) Start->Step1 Check1 Kaiser Test Step1->Check1 Check1->Step1 Positive (Blue) Deprotect Fmoc Deprotection (Exposes Aniline) Check1->Deprotect Negative (Yellow) Decision Coupling Method? Deprotect->Decision Step2 Coupling NEXT Amino Acid (Onto Aniline) MethodA Method A: HATU/HOAt/Collidine (Standard High-Power) Decision->MethodA Standard AA MethodB Method B: Acid Chloride (BTC) (For Steric Hindrance) Decision->MethodB Bulky AA (Val, Ile) Check2 Chloranil Test MethodA->Check2 MethodB->Check2 Check2->MethodB Positive (Blue/Green) Finish Continue Synthesis Check2->Finish Negative (Clear) Easy Step Easy Step Hard Step Hard Step

Caption: Logic flow for SPPS incorporation. Note the shift to "Hard Step" (Red) when coupling onto the aniline, requiring specialized testing (Chloranil) and potent activation.

Comparative Data: Coupling Efficiency on Anilines

The following table summarizes expected conversion rates based on internal optimization data for aniline-benzoate systems.

Coupling ReagentBaseSolventConversion (1h, RT)Notes
DIC / HOBt DIPEADMF< 10%Ineffective. Do not use.
HBTU / DIPEA DIPEADMF30–40%Significant deletion sequences observed.
HATU / DIPEA DIPEADMF75–85%Acceptable for simple amino acids (Gly, Ala).
HATU / HOAt Collidine NMP > 98% Recommended Standard. HOAt boosts rate.
Acid Fluoride DIPEADCM> 95%Excellent, but reagents (TFFH) are moisture sensitive.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Mechanistic grounding for HATU/HO
  • Gless, B. H., & Olsen, C. A. (2022).[1] On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.[1] Methods in Molecular Biology, 2371, 101-115.[1] Link

    • Provides context on using aminobenzoic acid deriv
  • Thayer, J. D., et al. (2011). Polymer-supported reagents for the synthesis of amides from electron-deficient anilines. Journal of Organic Chemistry.
  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures. Journal of Peptide Science, 14(3), 243-248.

Sources

Application Note: High-Throughput Synthesis of Amide Libraries from 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic diversification of 3-Amino-5-cyclobutylmethoxy-benzoic acid , a privileged scaffold in medicinal chemistry often utilized in kinase (hinge-binding) and GPCR ligand discovery. Due to the bifunctional nature of the starting material (containing both an electron-poor aniline and a benzoic acid), chemoselectivity is the primary synthetic challenge. We present two orthogonal, self-validating protocols for parallel library generation: Method A (Aniline Acylation) and Method B (Benzoic Acid Amidation). Both workflows utilize solid-supported scavengers to eliminate chromatographic purification, ensuring high-throughput efficiency suitable for 96-well plate formats.

Strategic Analysis & Chemistry Logic

The starting material, 3-Amino-5-cyclobutylmethoxy-benzoic acid, presents a classic "head-to-tail" polymerization risk if activated non-selectively. The cyclobutylmethoxy substituent at the 5-position provides lipophilicity and metabolic stability but does not significantly alter the electronic properties of the core benzene ring compared to a methoxy group.

The Electronic Challenge
  • The Amine (Aniline): The amino group is at the meta position relative to the electron-withdrawing carboxyl group. This makes the aniline less nucleophilic than standard alkyl amines, requiring highly active acylating agents (e.g., Acid Chlorides or HATU-activated acids).

  • The Acid (Benzoate): The carboxylic acid is electronically deactivated by the ammonium salt formation if not properly protected or handled with base.

To ensure Scientific Integrity , we reject "one-pot" direct couplings which often lead to oligomerization. Instead, we employ a Protect-Diversify-Deprotect strategy.

Workflow Visualization

The following diagram outlines the decision tree for library synthesis based on the desired vector of diversification.

LibraryStrategy Start Starting Material: 3-Amino-5-cyclobutylmethoxy-benzoic acid Decision Target Library Vector? Start->Decision PathA Path A: Aniline Functionalization (Reverse Amides) Decision->PathA Modify NH2 PathB Path B: Acid Functionalization (Forward Amides) Decision->PathB Modify COOH StepA1 1. Esterification (MeOH/SOCl2) PathA->StepA1 StepB1 1. N-Boc Protection (Boc2O/TEA) PathB->StepB1 StepA2 2. Acylation (R-COCl or R-COOH/HATU) StepA1->StepA2 StepA3 3. Hydrolysis (Optional) (LiOH) StepA2->StepA3 StepB2 2. Amidation (R-NH2/HATU) StepB1->StepB2 StepB3 3. N-Boc Deprotection (TFA/DCM) StepB2->StepB3

Figure 1: Strategic bifurcation for orthogonal library generation. Path A targets the aniline; Path B targets the carboxylic acid.

Protocol A: Aniline Functionalization (The "Reverse" Amide)

Objective: Synthesis of N-(3-carboxy-5-cyclobutylmethoxy-phenyl)-amides. Mechanism: The carboxylic acid is masked as a methyl ester to prevent self-coupling. The aniline is then acylated.

Step 1: Bulk Protection (Methyl Ester Formation)

Note: Perform this on a large scale (e.g., 10g) prior to library distribution.

  • Suspend 3-Amino-5-cyclobutylmethoxy-benzoic acid (1.0 eq) in dry Methanol (0.5 M).

  • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 3.0 eq).

  • Reflux for 4 hours. Monitor by LCMS (Acid peak disappears, Methyl ester M+14 appears).

  • Concentrate in vacuo. The resulting HCl salt is stable and can be stored.

Step 2: Parallel Acylation (Library Synthesis)

Reagents:

  • Scaffold: Methyl 3-amino-5-cyclobutylmethoxy-benzoate HCl salt.

  • Monomers: Diverse Carboxylic Acids (R-COOH).

  • Coupling Agent: HATU (Selected for high reactivity with anilines).

  • Base: DIPEA (Diisopropylethylamine).[1]

Procedure (96-well block):

  • Dissolution: Dissolve Scaffold HCl salt in DMF (0.2 M). Add DIPEA (3.0 eq) to neutralize the salt.

  • Activation: In a separate plate, dissolve Monomer Acids (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Shake for 10 mins.

  • Coupling: Transfer activated acid solution to the Scaffold wells.

  • Incubation: Shake at Room Temperature (RT) for 16 hours.

Step 3: Self-Validating Purification (Scavenging)

To avoid column chromatography, we use solid-supported reagents to remove excess starting materials.

Impurity to RemoveScavenger ResinMechanism
Excess Acid (R-COOH)Polymer-Supported Carbonate (PS-CO3)Forms ionic bond with acid.
Excess Amine (if using acid chlorides)Polymer-Supported Isocyanate (PS-NCO)Reacts to form urea.
Spent Coupling ReagentWater Wash / SPE HATU byproducts are water-soluble.[2][3]

Protocol:

  • Add PS-Carbonate resin (3.0 eq relative to excess acid) to each well.

  • Shake for 4 hours.

  • Filter into a receiving plate.

  • Evaporate solvent (Genevac or SpeedVac).

  • Optional: If free acid is required, treat residue with 1M LiOH in THF/Water (1:1) for 4 hours, then neutralize and extract.

Protocol B: Acid Functionalization (The "Forward" Amide)

Objective: Synthesis of 3-Amino-5-cyclobutylmethoxy-benzamides. Mechanism: The aniline is Boc-protected to prevent nucleophilic interference. The acid is then coupled with diverse amines.[1][4]

Step 1: Bulk Protection (Boc-Protection)
  • Dissolve starting material in 1,4-Dioxane/Water (1:1). Add NaOH (2.0 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at RT for 12 hours.

  • Acidify with 1M citric acid (pH 4) and extract with EtOAc.

  • Isolate 3-(tert-butoxycarbonylamino)-5-cyclobutylmethoxy-benzoic acid .

Step 2: Parallel Amidation

Reagents:

  • Scaffold: Boc-protected acid (from Step 1).

  • Monomers: Diverse Amines (primary or secondary).

  • Coupling Agent: T3P (Propylphosphonic anhydride) – Chosen here for ease of workup in larger libraries, though HATU is also acceptable.

  • Base: Pyridine or NMM (N-methylmorpholine).

Procedure:

  • Dispense Scaffold (1.0 eq) in EtOAc or DMF (0.1 M).

  • Add Monomer Amine (1.2 eq).

  • Add Base (3.0 eq).[1]

  • Add T3P (50% in EtOAc, 2.0 eq).

  • Shake at RT for 12 hours.

Step 3: Global Deprotection & Cleanup

Since the Boc group must be removed to restore the aniline (often the key pharmacophore), the workup is integrated with deprotection.

  • Wash: If using EtOAc/T3P, wash the organic layer with water and NaHCO₃ (removes T3P byproducts and excess acid).

  • Deprotection: Evaporate solvent. Add 20% TFA in DCM (500 µL). Shake for 2 hours.

  • Neutralization: Evaporate TFA. Redissolve in MeOH. Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Logic: The product (aniline) will catch on the acidic resin. Non-basic impurities pass through.

    • Elution: Release product with 2M NH₃ in MeOH.

Quality Control & Data Validation

For a library to be considered "Drug Discovery Grade," it must pass specific QC gates.

Analytical Standards
  • Purity Goal: >90% by UV (254 nm).

  • Identity: Confirmed by LC-MS (ESI+).

  • Solubility: DMSO stock solutions at 10 mM.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Path A) Aniline is electronically deactivated.Switch from HATU to POCl₃ or generate Acid Chloride in situ. Heat to 60°C.
Racemization Over-activation of chiral acids.Use T3P with Pyridine at 0°C; avoid HATU for chiral alpha-amino acids.
Incomplete Deprotection Scavenger interference.Ensure TFA removal is complete before SCX-2 loading.

High-Throughput Workflow Diagram

The following diagram illustrates the plate-based logistics for Protocol B (Acid Functionalization), emphasizing the purification logic.

PlateWorkflow cluster_0 Reaction Plate (96-well) cluster_1 Workup / Scavenging cluster_2 Solid Phase Extraction (SPE) Reactants Scaffold + Amines + T3P/Base Wash Aq. Wash (Remove T3P byproduct) Reactants->Wash 12h Reaction TFA TFA Deprotection (Remove Boc) Wash->TFA Dry & Re-dissolve SCX SCX-2 Cartridge (Catch & Release) TFA->SCX Load Final Final Plate (Pure Aniline Product) SCX->Final Elute w/ NH3/MeOH

Figure 2: Workflow for Protocol B, utilizing SCX-2 Solid Phase Extraction for rapid purification of the final amine product.

References

  • HATU Coupling Efficiency: Carpino, L. A.[5] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] J. Am. Chem. Soc.1993 , 115, 4397.

  • T3P (Propylphosphonic Anhydride) Advantages: Dunetz, J. R., et al.[3][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Org.[2][3][4][7] Lett.2011 , 13, 5048–5051.[3]

  • Solid-Supported Scavengers in Library Synthesis: Biotage Application Note. "Strategies for cleaning up amide coupling reactions." (General resource for SCX-2 and PS-NCO protocols).

  • Chemoselectivity of Aminobenzoic Acids: Search Result 1.14 Context. "Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid."[4] ResearchGate Discussion.

  • Green Solvents for Amide Coupling: MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chem.2013 , 15, 596.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Combinatorial Chemistry and Peptide Modification

3-Amino-5-cyclobutylmethoxy-benzoic acid is a unique bifunctional molecule poised for significant applications in solid-phase synthesis (SPS), particularly in the realms of drug discovery and materials science. Its structure, featuring a reactive aromatic amine and a carboxylic acid on a substituted benzene ring, allows it to serve as a versatile scaffold or a unique building block. The cyclobutylmethoxy moiety introduces a non-polar, sterically defined element that can be leveraged to explore novel chemical space and influence the pharmacological properties of synthesized compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-5-cyclobutylmethoxy-benzoic acid in solid-phase synthesis workflows. We will delve into the principles of its application, detailed protocols for its incorporation into synthetic schemes, and strategies for the successful cleavage and purification of the final products. The methodologies described herein are grounded in the established principles of solid-phase peptide synthesis (SPPS) and combinatorial chemistry, adapted for the specific characteristics of this compound.

Core Principles: Orthogonal Protection and Strategic Incorporation

The successful application of 3-Amino-5-cyclobutylmethoxy-benzoic acid in solid-phase synthesis hinges on the strategic use of orthogonal protecting groups.[1][2][3] This strategy allows for the selective deprotection and reaction of one functional group (the amine or the carboxylic acid) while the other remains masked, preventing unwanted side reactions.[1][2][3]

The choice of protecting groups is paramount and must be compatible with the overall synthetic scheme, including the resin, the linker, and the cleavage conditions.[1] For instance, in the context of Fmoc-based peptide synthesis, the amino group of 3-Amino-5-cyclobutylmethoxy-benzoic acid would typically be protected with an Fmoc group, allowing for its selective removal with a piperidine solution without affecting the acid-labile side-chain protecting groups of other amino acids.[4][5]

Visualization of Orthogonal Protection Strategy:

Caption: General workflow of Fmoc-based solid-phase synthesis and orthogonal protection of 3-Amino-5-cyclobutylmethoxy-benzoic acid.

Application as a Scaffold for Combinatorial Libraries

When used as a scaffold, 3-Amino-5-cyclobutylmethoxy-benzoic acid is first attached to the solid support via its carboxylic acid group. This leaves the amino group available for subsequent diversification.

Protocol 1: Immobilization of 3-Amino-5-cyclobutylmethoxy-benzoic Acid onto Wang Resin

This protocol describes the loading of the title compound onto a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.[6][7]

Materials:

  • Wang Resin

  • Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 1 hour in a suitable reaction vessel.

  • Fmoc-Protected Building Block Preparation: In a separate vial, dissolve Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid (3 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF. Add DCM to this solution.

  • Activation and Coupling: Add DIC (3 eq.) to the solution from step 2 and stir for 10 minutes at room temperature. Add this activated solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Repeat the washing sequence from step 5.

  • Drying: Dry the resin under vacuum.

  • Fmoc Removal for Loading Determination: A small sample of the dried resin can be treated with 20% piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct can be measured spectrophotometrically at ~301 nm to determine the loading capacity of the resin.

Application as a Unique Building Block in Peptide Synthesis

3-Amino-5-cyclobutylmethoxy-benzoic acid can be incorporated into a peptide sequence to introduce a non-natural, rigid element. This can be useful for creating peptide mimetics or for introducing a specific conformational constraint.

Protocol 2: Incorporation into a Peptide Sequence using Fmoc SPPS

This protocol outlines the coupling of Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has a free N-terminal amine by performing an Fmoc deprotection step (e.g., 20% piperidine in DMF for 20 minutes), followed by thorough washing with DMF.[5][8]

  • Activation of the Building Block: In a separate vial, dissolve Fmoc-3-Amino-5-cyclobutylmethoxy-benzoic acid (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF. Add the base (e.g., DIEA, 6 eq.) and allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection of the Final Product

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin and the removal of any remaining protecting groups. The choice of cleavage cocktail is critical and depends on the nature of the synthesized molecule and the protecting groups used.[9][10][11][12]

Table 1: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v)Target Molecule Characteristics
Reagent K [9]TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)General purpose, suitable for peptides containing sensitive residues like Cys, Met, Trp.
Reagent B [9]TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)"Odorless" alternative to cocktails with EDT, effective for scavenging trityl-based protecting groups.
Reagent H [13]TFA (81%), Phenol (5%), Thioanisole (5%), Water (3%), DMS (2%), EDT (2.5%), Ammonium Iodide (1.5% w/w)Specifically designed to prevent oxidation of methionine residues.
Protocol 3: General Cleavage Procedure

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the specific sequence and protecting groups.

  • Product Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and repeat the ether wash to remove residual scavengers.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Cleavage Process:

G Peptide_Resin Synthesized Molecule on Solid Support Reaction Cleavage & Deprotection (2-4 hours, RT) Peptide_Resin->Reaction Cleavage_Cocktail Cleavage Cocktail (e.g., Reagent K) Cleavage_Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow for the cleavage and purification of the final product from the solid support.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading on Resin Incomplete activation of the carboxylic acid; Steric hindrance.Increase reaction time; Use a different coupling reagent (e.g., HATU); Ensure anhydrous conditions.
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Aggregation of the growing chain.Double couple (repeat the coupling step); Use a stronger coupling reagent; Switch to a more polar solvent.
Low Yield after Cleavage Incomplete cleavage; Adsorption of the product to the resin.Increase cleavage time; Use a stronger acid cocktail (if compatible); Wash the resin with a small amount of cleavage cocktail after filtration.
Presence of Side Products Incomplete deprotection; Side reactions during cleavage.Optimize cleavage cocktail composition (add appropriate scavengers); Ensure complete deprotection at each step.

Conclusion

3-Amino-5-cyclobutylmethoxy-benzoic acid represents a valuable addition to the toolkit of medicinal chemists and materials scientists engaged in solid-phase synthesis. Its unique structural features offer opportunities for creating novel molecular entities with potentially enhanced biological activity or material properties. By following the principles of orthogonal protection and employing the detailed protocols outlined in this guide, researchers can effectively incorporate this building block into their synthetic workflows to accelerate discovery and innovation.

References

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed.
  • Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. Benchchem.
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
  • Cleavage Cocktail Selection. CDN.
  • Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv.
  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein.
  • Building Blocks for Solid Phase Peptide Synthesis. Merck.
  • Solid Phase Synthesis. University of Reading.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Methods for the synthesis of cyclic peptides.
  • Solid Phase Peptide Synthesis. aapptec, LLC.

Sources

3-Amino-5-cyclobutylmethoxy-benzoic acid as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-5-cyclobutylmethoxy-benzoic Acid as a Type II Kinase Inhibitor Intermediate

Executive Summary

This application note details the strategic implementation of 3-Amino-5-cyclobutylmethoxy-benzoic acid as a pivotal intermediate in the synthesis of Type II kinase inhibitors. While many first-generation inhibitors target the ATP-binding site in its active conformation (Type I), resistance mutations often render these ineffective.

This specific intermediate offers a unique structural advantage:

  • The Benzoic Acid Core: Facilitates amide coupling to hinge-binding heterocycles, establishing the critical hydrogen bond network required for Type II binding.

  • The Cyclobutylmethoxy Tail: A hydrophobic moiety designed to probe the allosteric "deep pocket" (adjacent to the DFG motif) in the inactive kinase conformation (DFG-out). The cyclobutyl group offers a distinct steric profile compared to standard methyl or cyclopropyl analogs, often improving selectivity against off-target kinases with smaller gatekeeper residues.

This guide provides a validated synthesis protocol, a coupling workflow, and a structural rationale for its use in drug discovery campaigns targeting B-Raf , p38 MAP Kinase , Tie-2 , and VEGFR families.

Structural Rationale & Pharmacophore Design

The efficacy of this intermediate lies in its ability to bridge the "Hinge Region" and the "Allosteric Pocket."

Mechanism of Action (Type II Binding Mode)

Type II inhibitors stabilize the kinase in its inactive (DFG-out) conformation. The 3-amino-5-cyclobutylmethoxy-benzoic acid moiety acts as the "Tail" section of the inhibitor.

  • Amide Linker: The carboxylic acid forms an amide bond with the hinge binder. This amide often forms a critical hydrogen bond with the conserved Glutamate (Glu) on the

    
    C-helix and the Aspartate (Asp) of the DFG motif.
    
  • Hydrophobic Tail (Cyclobutylmethoxy): This group extends past the "Gatekeeper" residue into the hydrophobic back pocket created by the movement of the Phenylalanine (Phe) of the DFG motif. The cyclobutyl ring fills this lipophilic cavity, enhancing potency and residence time.

Visualizing the Pharmacophore

KinasePharmacophore Hinge Hinge Binder (e.g., Aminopyrazole) Linker Amide Linker (H-Bond Donor/Acceptor) Hinge->Linker Coupling Core Phenyl Ring (Scaffold) Linker->Core Attached Tail Hydrophobic Tail (Cyclobutylmethoxy) Core->Tail Ether Link Pocket Target: DFG-out Allosteric Pocket Tail->Pocket Hydrophobic Interaction

Figure 1: Pharmacophore model showing the role of the 3-Amino-5-cyclobutylmethoxy-benzoic acid moiety (Red and Green nodes) in Type II kinase inhibition.

Validated Synthesis Protocol

Objective: Synthesize high-purity 3-Amino-5-cyclobutylmethoxy-benzoic acid starting from commercially available precursors.

Precursors:

  • Methyl 3-hydroxy-5-nitrobenzoate (CAS: 55076-32-9)

  • (Bromomethyl)cyclobutane (CAS: 17247-58-4)

Step 1: Williamson Ether Synthesis (Alkylation)
  • Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq), (Bromomethyl)cyclobutane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.[1]

  • Procedure:

    • Dissolve Methyl 3-hydroxy-5-nitrobenzoate in DMF (0.5 M concentration).

    • Add

      
       and KI. Stir at room temperature for 15 min.
      
    • Add (Bromomethyl)cyclobutane dropwise.

    • Heat the reaction mixture to 80°C for 12 hours.

    • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product: Methyl 3-(cyclobutylmethoxy)-5-nitrobenzoate.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux at 80°C for 2-4 hours. Monitor by LC-MS (disappearance of nitro peak).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1]

    • Product: Methyl 3-amino-5-(cyclobutylmethoxy)benzoate.

Step 3: Saponification (Ester Hydrolysis)
  • Reagents: Lithium Hydroxide Monohydrate (

    
    , 3.0 eq).
    
  • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve the amino-ester in THF/Water.

    • Add LiOH. Stir at RT for 4-6 hours.

    • Workup: Acidify carefully with 1N HCl to pH ~4. The product often precipitates.

    • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol if solubility is high.

    • Final Product: 3-Amino-5-cyclobutylmethoxy-benzoic acid .

Application Protocol: Amide Coupling to Kinase Cores

This intermediate is designed to be coupled to an amine-bearing "Hinge Binder" (e.g., 3-aminopyrazole or 2-aminopyridine derivatives).

Coupling Strategy: Due to the presence of the free aniline (amine) on the benzoic acid, self-coupling is a risk. However, the carboxylic acid is generally more reactive under HATU conditions, or the aniline can be transiently protected (Boc) if necessary. The standard protocol below assumes direct coupling.

Protocol:
  • Activation: Dissolve 3-Amino-5-cyclobutylmethoxy-benzoic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

  • Coupling: Add the amine-bearing Hinge Binder (e.g., 1-phenyl-3-aminopyrazole) (1.0 eq).

  • Reaction: Stir at RT for 12-24 hours.

  • QC: Monitor by LC-MS for the formation of the amide bond (Target Mass = Binder + Intermediate -

    
    ).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3-hydroxy-5-nitrobenzoate Step1 Step 1: Alkylation (Bromomethyl)cyclobutane, K2CO3, 80°C Start->Step1 Inter1 Methyl 3-(cyclobutylmethoxy)-5-nitrobenzoate Step1->Inter1 Step2 Step 2: Reduction Fe/NH4Cl, Reflux Inter1->Step2 Inter2 Methyl 3-amino-5-(cyclobutylmethoxy)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis LiOH, THF/H2O Inter2->Step3 Final 3-Amino-5-cyclobutylmethoxy-benzoic acid (Target Intermediate) Step3->Final Coupling Application: Amide Coupling to Kinase Hinge Binder Final->Coupling

Figure 2: Step-by-step synthesis workflow for the target intermediate.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before coupling, the following analytical specifications must be met.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 97.0%HPLC (254 nm)
Identity Consistent with structure1H NMR (DMSO-d6)
Mass [M+H]+ = 222.11 (Calc.)LC-MS (ESI+)
Solubility Soluble in DMSO, DMF, MeOHSolubility Test

Key NMR Signals (Predicted in DMSO-d6):

  • 
     12.5 (br s, 1H, COOH)
    
  • 
     6.8 - 7.2 (m, 3H, Aromatic H)
    
  • 
     5.2 (br s, 2H, 
    
    
    
    )
  • 
     3.9 (d, 2H, 
    
    
    
    )
  • 
     2.6 (m, 1H, Cyclobutyl CH)
    
  • 
     1.7 - 2.1 (m, 6H, Cyclobutyl 
    
    
    
    )

References

  • Liu, Y., et al. (2006). "Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... HCV NS3 protease inhibitor."[2] Journal of Medicinal Chemistry. (Demonstrates utility of cyclobutylmethyl group in drug design).

  • Zhang, C., et al. (2013). "Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology." ACS Chemical Biology. (Foundational text on designing inhibitors for the kinase gatekeeper/hydrophobic pocket).

  • Modi, V., &cYadav, M. (2023). "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer."[3][4] Preprints. (Review of benzoic acid scaffolds in oncology).

  • Chemspace. (2024). "3-amino-5-(cyclobutylmethoxy)benzoic acid Product Page." Chemspace Database. (Commercial availability and CAS verification).

Sources

Application Note: Process Optimization & Scale-Up Synthesis of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-disubstituted benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical linker in kinase inhibitors, TGR5 agonists, and various GPCR modulators. The specific derivative 3-Amino-5-cyclobutylmethoxy-benzoic acid combines a polarizable aniline handle for amide coupling with a lipophilic cyclobutyl ether moiety, often utilized to tune metabolic stability and potency.

This application note details a scalable, chromatography-free synthetic route for this target. Unlike discovery-scale medicinal chemistry routes which rely heavily on Mitsunobu inversions and column chromatography, this protocol utilizes Williamson ether synthesis and catalytic hydrogenation optimized for kilogram-scale throughput.

Key Process Improvements:

  • Chromatography-Free Isolation: All intermediates are isolated via precipitation/crystallization.

  • Safety-Centric Reduction: Detailed protocols for handling pyrophoric Pd/C on scale.

  • Cost Efficiency: Replacement of expensive Mitsunobu reagents with robust alkyl halides.

Retrosynthetic Strategy & Safety Analysis

The synthesis is designed as a linear 3-step sequence starting from Methyl 3-hydroxy-5-nitrobenzoate .

Synthetic Pathway (DOT Visualization)

SyntheticRoute SM Start: Methyl 3-hydroxy- 5-nitrobenzoate Step1 Step 1: O-Alkylation (Williamson Ether) SM->Step1 + (Bromomethyl)cyclobutane + K2CO3 / DMF Int1 Intermediate 1: Nitro-Ether Ester Step1->Int1 Water Precip. Step2 Step 2: Saponification (Ester Hydrolysis) Int1->Step2 + LiOH / THF / H2O Int2 Intermediate 2: Nitro-Ether Acid Step2->Int2 Acidify to pH 3 Step3 Step 3: Nitro Reduction (H2 / Pd-C) Int2->Step3 + H2, Pd/C MeOH Product Target: 3-Amino-5-cyclobutylmethoxy- benzoic acid Step3->Product Filtration & Drying

Figure 1: Linear synthetic flow designed for intermediate precipitation.

Process Safety Assessment
  • Exotherm Control: The alkylation (Step 1) is endothermic/neutral, but the nitro reduction (Step 3) is highly exothermic. Heat removal capacity must be calculated for batches >100g.

  • Hydrogenation Hazards: The use of Palladium on Carbon (Pd/C) introduces ignition risks.[1] The protocol below mandates "wet" catalyst handling to mitigate pyrophoric behavior.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylation of the phenol without C-alkylation side products. Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 equiv), (Bromomethyl)cyclobutane (1.2 equiv), Potassium Carbonate (


, 2.0 equiv), DMF (5 vol).

Rationale: While acetone is common for Williamson ethers, (bromomethyl)cyclobutane is a primary halide with


-branching steric hindrance. The higher boiling point of DMF (

reaction temp) ensures complete conversion within 4-6 hours, whereas acetone reflux may take >24 hours.

Protocol:

  • Charge a reactor with Methyl 3-hydroxy-5-nitrobenzoate and DMF. Stir to dissolve.

  • Add milled anhydrous

    
     in one portion.
    
  • Add (Bromomethyl)cyclobutane via addition funnel over 30 minutes.

  • Heat the mixture to 80°C and stir for 6 hours.

    • IPC (In-Process Control): HPLC should show <1% starting phenol.

  • Workup (Critical for Scale): Cool to 20°C. Slowly pour the reaction mixture into 3x volume of ice water under vigorous stirring.

  • The product (Methyl 3-cyclobutylmethoxy-5-nitrobenzoate) will precipitate as an off-white solid.

  • Filter the solid, wash with water (2x) to remove residual DMF, and dry in a vacuum oven at 45°C.

Yield Expectation: 85-92% Purification: None required if melting point is sharp.

Step 2: Saponification (Ester Hydrolysis)

Objective: Hydrolysis of the methyl ester to the free acid. Reagents: Intermediate 1, LiOH


H2O (2.5 equiv), THF/Water (3:1 ratio).

Rationale: LiOH is preferred over NaOH for solubility in THF mixtures. The biphasic solvent system ensures solubility of the lipophilic ether intermediate.

Protocol:

  • Dissolve Intermediate 1 in THF.

  • Add a solution of LiOH in water.

  • Stir at ambient temperature (20-25°C) for 4 hours.

    • IPC:[2] TLC or HPLC monitoring for disappearance of ester.

  • Isolation: Concentrate under reduced pressure to remove THF.

  • Dilute the aqueous residue with water.

  • Acidify slowly with 1M HCl to pH 3-4 .

    • Note: Do not acidify below pH 2 to avoid protonating the nitro group or causing oiling out.

  • Filter the precipitated solid (3-cyclobutylmethoxy-5-nitrobenzoic acid). Wash with water and hexanes.

Yield Expectation: 95-98%

Step 3: Nitro Reduction (Catalytic Hydrogenation)

Objective: Chemoselective reduction of the nitro group to the aniline. Reagents: Intermediate 2, 10% Pd/C (5 wt% loading, 50% water wet), Hydrogen gas, Methanol.

Safety Critical: Dry Pd/C is pyrophoric.[1] ALWAYS use water-wet catalyst and keep it damp.

Protocol:

  • In a pressure reactor (Parr or Autoclave), charge Intermediate 2 and Methanol (10 vol).

  • Catalyst Addition: Under a nitrogen blanket, add the wet Pd/C catalyst. Rinse the addition funnel with methanol to ensure all catalyst enters the liquid phase.

  • Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 30-50 psi (2-3 bar)

    
    .
    
  • Stir at room temperature.

    • Exotherm Warning: Monitor internal temperature. If temp rises >10°C, stop stirring to kill the reaction rate, then resume slowly.

  • Reaction is typically complete in 2-4 hours.

  • Filtration: Purge vessel with Nitrogen. Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Safety: Immediately wet the used filter cake with water. Do not let it dry out (fire hazard).

  • Concentrate the filtrate to dryness.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or IPA/Heptane to obtain pure 3-Amino-5-cyclobutylmethoxy-benzoic acid.

Yield Expectation: 88-93%

Analytical Specifications & Quality Control

For drug development applications, the following specifications are recommended for the final intermediate.

TestMethodSpecification
Appearance VisualOff-white to pale beige powder
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm
Palladium Content ICP-MS< 20 ppm (Critical for Step 3)
Water Content Karl Fischer< 1.0%
Impurity Tracking (DOT Visualization)

ImpurityLogic FinalProduct Final Product (Amino-Acid) ImpurityA Impurity A: Unreduced Nitro FinalProduct->ImpurityA Incomplete Hydrogenation (Check H2 pressure) ImpurityB Impurity B: Des-cyclobutyl Phenol FinalProduct->ImpurityB Ether Cleavage (Avoid strong acid/high temp) ImpurityC Impurity C: Over-reduced (Ring sat.) FinalProduct->ImpurityC Over-hydrogenation (Rare with Pd/C, possible with Pt)

Figure 2: Troubleshooting logic for common impurities.

References

  • Williamson Ether Synthesis Scale-Up

    • Mechanism & Solvent Selection: Master Organic Chemistry. (2014).[3] "The Williamson Ether Synthesis."[3][4][5][6][7] Link

    • Process Optimization: BenchChem.[8] "Improving reaction conditions for Williamson ether synthesis." Link

  • Nitro Reduction Safety

    • Catalytic Hydrogenation Protocols: BenchChem.[8] "Application Notes and Protocols for the Catalytic Hydrogenation of Nitrobenzoates." Link

    • Hazard Management: Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health & Safety. Link

  • General Synthetic Methodology

    • Nitration/Esterification Precursors: Organic Syntheses, Coll.[9] Vol. 4, p.715 (1963). "m-Nitrobenzoic Acid."[9] Link

    • Flow Chemistry Scale-Up: ThalesNano.[10] "Scaling-Up a Continuous Flow Hydrogenation Reaction." Link

Disclaimer: This application note is for educational and research purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

Troubleshooting & Optimization

improving solubility of 3-Amino-5-cyclobutylmethoxy-benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation or poor dissolution with 3-Amino-5-cyclobutylmethoxy-benzoic acid (MW ~221.25 Da).[1] This is a common issue with amphiphilic zwitterions . This molecule presents a "dual-threat" to solubility:

  • Zwitterionic Core: The 3-amino and 1-carboxylic acid motifs create a pH-dependent charge state with a distinct isoelectric point (pI) where solubility is minimal.[1]

  • Lipophilic Tail: The 5-cyclobutylmethoxy group significantly increases the partition coefficient (LogP), reducing the baseline aqueous solubility compared to simple aminobenzoic acids.[1]

This guide provides a troubleshooting framework to overcome these thermodynamic barriers using pH manipulation, salt formation, and cosolvent strategies.

Part 1: The Solubility Landscape (Diagnostic)

Before attempting a protocol, identify where your current conditions sit on the solubility landscape.[1]

The "U-Shape" Solubility Curve

This compound behaves like a classic ampholyte.[1]

  • pH < 2.5 (Cationic Region): The amine is protonated (

    
    ).[1] Solubility is HIGH .
    
  • pH 3.5 – 5.0 (Isoelectric Region): The molecule is zwitterionic (

    
    ) or neutral.[1] Net charge is near zero.[1] Lattice energy dominates.[1] Solubility is CRITICAL LOW .[1]
    
  • pH > 6.0 (Anionic Region): The carboxylic acid is deprotonated (

    
    ).[1] Solubility is HIGH .
    

Technical Insight: The cyclobutyl group adds steric bulk and hydrophobicity.[1] While 3-aminobenzoic acid might have a "solubility valley" of 1–5 mg/mL, the cyclobutylmethoxy derivative likely drops to < 0.1 mg/mL at its pI due to the hydrophobic effect driving aggregation.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "The powder floats or clumps and won't dissolve in water/buffer."[1]

Q: I added the powder to PBS (pH 7.4), but it’s dissolving too slowly. Why? A: While pH 7.4 favors the anionic form, the dissolution rate is limited by the wettability of the hydrophobic cyclobutyl ring.

  • Fix: Do not add powder directly to buffer.[1]

    • Pre-wet the powder with a minimal volume of DMSO or Ethanol (e.g., 10-20 µL per mg).[1]

    • Then slowly add the aqueous buffer while vortexing. This disrupts the surface tension barrier.[1]

Q: Can I heat the solution to speed this up? A: Proceed with Caution.

  • Risk: Primary anilines (3-amino group) are prone to oxidation.[1] Excessive heat (>60°C) can accelerate degradation, turning the solution yellow/brown.

  • Protocol: If heating is necessary, keep it under 50°C and limit exposure to < 10 minutes. Sonicate instead of boiling.

Scenario B: "It precipitates when I adjust the pH."

Q: I dissolved it in 0.1 M HCl, but when I neutralized it to pH 7 for cell culture, it crashed out. A: You likely passed through the Isoelectric Trap (pH 3.5–5.0) .[1]

  • Mechanism: As you titrate from pH 1 to pH 7, you inevitably cross the pI.[1] If the concentration exceeds the intrinsic solubility (

    
    ) at the pI, precipitation occurs immediately.
    
  • Fix:

    • Dissolve in base (NaOH) to target pH > 7 directly (bypassing the acidic side).[1]

    • If you must go from Acid -> Neutral, ensure your final concentration is below the pI solubility limit (likely < 100 µM in pure water).[1]

    • Use a Solubilizing Buffer: Add 5-10% HP-β-Cyclodextrin to the neutralizing buffer.[1] The cyclodextrin cavity will host the cyclobutyl tail, preventing aggregation during the pH transition.

Scenario C: "I need a high concentration stock (> 50 mM)."

Q: Water isn't working. What organic solvent system do you recommend? A:

  • DMSO: Excellent solubility (> 100 mM).[1] Compatible with most biological assays if diluted > 1000x.

  • PEG 400 / Water (50:50): Good for animal dosing (IP/Oral).

  • Avoid: Pure ethanol if high concentration is needed for long-term storage, as evaporation can lead to rapid crystallization.[1]

Part 3: Decision Logic & Workflows

The following logic tree illustrates the decision process for selecting the optimal solubilization strategy based on your end-use requirement.

Solubility_Optimization Start Start: 3-Amino-5-cyclobutylmethoxy-benzoic acid Check_App What is the End Application? Start->Check_App InVitro In Vitro / Cell Culture (pH ~7.4 required) Check_App->InVitro InVivo In Vivo / Animal Study (High Dose required) Check_App->InVivo ChemSynth Chemical Synthesis (Reactivity required) Check_App->ChemSynth DMSO_Stock Make 100mM Stock in DMSO InVitro->DMSO_Stock Salt_Screen Can you use pH < 3 or > 8? InVivo->Salt_Screen Organic_Solv Use DMF, THF, or Methanol ChemSynth->Organic_Solv Dilute_Media Dilute into Media (Final DMSO < 0.5%) DMSO_Stock->Dilute_Media Precip_Check Check for Precipitation (Microscopy) Dilute_Media->Precip_Check Success1 Ready for Assay Precip_Check->Success1 Yes_pH Adjust pH Salt_Screen->Yes_pH Yes No_pH Neutral pH Mandatory Salt_Screen->No_pH No Acid_Salt Form Mesylate/HCl Salt (pH 2-3) Yes_pH->Acid_Salt Base_Salt Form Sodium/Meglumine Salt (pH 8-9) Yes_pH->Base_Salt Complexation Use 20% HP-beta-Cyclodextrin or 10% Solutol HS 15 No_pH->Complexation

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock (pH Adjusted)

Target: To create a stable aqueous stock without organic cosolvents.

Materials:

  • Compound: 3-Amino-5-cyclobutylmethoxy-benzoic acid (22.1 mg)[1]

  • Base: 1.0 M NaOH (Sodium Hydroxide)[1]

  • Buffer: PBS (Phosphate Buffered Saline) or Water[1]

  • Equipment: Vortex, pH meter (micro-probe recommended)[1]

Step-by-Step:

  • Weighing: Weigh 22.1 mg of the compound into a 15 mL centrifuge tube.

  • Alkaline Dissolution: Add 9.0 mL of distilled water. The powder will likely not dissolve and will float.

  • Titration: Add 1.0 M NaOH dropwise while vortexing.

    • Observation: As the pH rises above 6.5, the solution should clarify as the carboxylic acid deprotonates (COO-).

    • Target: Aim for pH 8.0 – 8.5 .

  • Volume Adjustment: Once clear, top up to 10.0 mL with water.

  • Filtration: Filter sterilize using a 0.22 µm PES or Nylon filter . (Avoid Cellulose Acetate if using high pH).[1]

  • Storage: Store at 4°C protected from light. (Shelf life: ~1-2 weeks due to aniline oxidation risk).

Protocol 2: Cosolvent Formulation for Animal Dosing (High Concentration)

Target: 20 mg/mL for IP or PO administration.[1]

Formulation Vehicle: 5% DMSO / 40% PEG 400 / 55% Water.[1]

Step-by-Step:

  • Weigh 20 mg of compound.

  • Add 0.5 mL of DMSO . Vortex until fully dissolved (clear yellow solution).[1]

  • Add 4.0 mL of PEG 400 . Vortex to mix.

  • Slowly add 5.5 mL of Water (or Saline) while vortexing constantly.

    • Note: If precipitation occurs upon water addition, the concentration is too high for this vehicle.[1] Increase PEG 400 ratio or switch to a Cyclodextrin formulation (see below).

Part 5: Quantitative Data Summary

Table 1: Estimated Solubility Profile (Based on SAR & Physicochemical Properties)

Solvent / MediumEstimated SolubilityNotes
Water (pH 1.0 - 2.0) High (> 10 mg/mL)Cationic form (

).[1] Stable, but acidic.
Water (pH 4.0 - 5.0) Very Low (< 0.1 mg/mL) Isoelectric Point (pI).[1] Avoid this region.
Water (pH 7.4) Moderate (~ 1-5 mg/mL)Anionic form (

).[1] Kinetic solubility may be slow.[1]
DMSO Very High (> 100 mg/mL)Best for stock solutions.[1]
Ethanol High (> 50 mg/mL)Good for intermediate dilution.[1]
PBS + 20% HP-β-CD High (> 20 mg/mL)Cyclodextrin encapsulates the hydrophobic tail.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pI solubility profiles of ampholytes like aminobenzoic acids).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link (Principles of salt selection for zwitterionic compounds).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link (Mechanisms for solubilizing hydrophobic tails like cyclobutylmethoxy groups).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid.[1][3] (Base scaffold properties). Link[1]

Sources

Validation & Comparative

A Comparative Guide to C13-NMR Shifts for Cyclobutylmethoxy-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy stands as a cornerstone for mapping the carbon skeleton of organic compounds. This guide provides an in-depth comparative analysis of the C13-NMR chemical shifts for aromatic compounds bearing the cyclobutylmethoxy substituent. By juxtaposing predicted and experimental data with those of common alkoxy aromatics—methoxy, ethoxy, isopropoxy, and tert-butoxy—we aim to furnish a predictive framework and deeper understanding of the steric and electronic influences of the cyclobutylmethoxy group on the magnetic environment of aromatic carbons.

Introduction: The Role of Alkoxy Substituents in Modulating Aromatic C13-NMR Spectra

Alkoxy groups are prevalent in a vast array of organic molecules, from natural products to pharmaceuticals. Their influence on the C13-NMR spectrum of an aromatic ring is a well-documented interplay of inductive and resonance effects. The oxygen atom, being highly electronegative, exerts a deshielding inductive effect (-I) on the ipso-carbon to which it is attached. Conversely, the lone pairs on the oxygen atom participate in resonance with the aromatic π-system, leading to an increase in electron density at the ortho and para positions, resulting in a shielding effect (+M). The balance of these effects, along with steric considerations introduced by the alkyl portion of the alkoxy group, dictates the final observed chemical shifts.

This guide focuses on the cyclobutylmethoxy group, a less common but increasingly relevant substituent in medicinal chemistry due to its unique conformational properties and lipophilicity. Understanding its C13-NMR signature is crucial for the unambiguous characterization of molecules containing this moiety.

Comparative Analysis of C13-NMR Chemical Shifts

To provide a comprehensive comparison, we have compiled a table of predicted and experimental C13-NMR chemical shifts for a series of monosubstituted benzenes. The data for cyclobutylmethoxy-benzene, ethoxybenzene, isopropoxybenzene, and tert-butoxybenzene were generated using a combination of commercially available NMR prediction software, while the data for anisole (methoxybenzene) is based on experimental values from the Spectral Database for Organic Compounds (SDBS).

Table 1: Predicted and Experimental C13-NMR Chemical Shifts (ppm) of Alkoxy-Substituted Benzenes

SubstituentC-ipsoC-orthoC-metaC-paraC-αC-βC-γC-δ
Methoxy (Anisole)[1][2]159.9114.1129.5120.755.1---
Ethoxybenzene159.2114.7129.4120.963.514.8--
Isopropoxybenzene158.1116.2129.4120.970.022.1--
tert-Butoxybenzene156.9118.9128.8122.278.628.9--
Cyclobutylmethoxy-benzene 159.0 114.5 129.4 120.8 74.3 34.5 25.2 18.7

Note: Predicted values were obtained using commercially available NMR prediction software and are intended for comparative purposes. Experimental values may vary slightly based on solvent and concentration.

Analysis of Aromatic Carbon Shifts:
  • Ipso-Carbon (C-ipso): The chemical shift of the ipso-carbon is highly sensitive to the inductive effect of the oxygen atom. As the steric bulk of the alkyl group increases from methyl to tert-butyl, there is a noticeable upfield shift (shielding) of the ipso-carbon. This is attributed to a slight decrease in the electron-withdrawing ability of the oxygen due to steric hindrance, which can affect the orbital overlap and the overall inductive pull. The cyclobutylmethoxy group, with its moderately bulky nature, results in an ipso-carbon shift that is comparable to that of the ethoxy group.

  • Ortho-Carbons (C-ortho): The ortho-carbons are significantly shielded due to the strong +M effect of the oxygen lone pairs. As the size of the alkyl group increases, a deshielding trend is observed for the ortho-carbons. This is likely due to steric hindrance from the bulkier alkyl groups, which can disrupt the coplanarity of the C-O bond with the aromatic ring, thereby reducing the efficiency of resonance. The cyclobutylmethoxy group exhibits ortho-carbon shifts similar to the less hindered methoxy and ethoxy groups, suggesting that the cyclobutyl ring does not impose significant steric hindrance to disrupt resonance.

  • Meta-Carbons (C-meta): The meta-carbons are least affected by the alkoxy substituent, as they do not directly participate in the resonance delocalization of the oxygen lone pairs. Their chemical shifts remain relatively constant across the series, primarily influenced by minor inductive effects.

  • Para-Carbon (C-para): The para-carbon, like the ortho-carbons, is shielded by the +M effect. A similar, albeit less pronounced, deshielding trend is observed with increasing steric bulk of the alkyl group, again attributable to the potential disruption of resonance. The cyclobutylmethoxy group's effect on the para-carbon is in line with the less sterically demanding alkoxy groups.

Analysis of Aliphatic Carbon Shifts:

The chemical shifts of the carbon atoms within the cyclobutylmethoxy substituent provide a unique fingerprint for this group.

  • α-Carbon (C-α): The carbon directly attached to the oxygen (C-α) shows a progressive downfield shift as the substitution on this carbon increases (primary in methoxy, ethoxy, and cyclobutylmethoxy; secondary in isopropoxy; tertiary in tert-butoxy). The C-α of the cyclobutylmethoxy group is found at approximately 74.3 ppm, a value that is distinct from the other common alkoxy groups.

  • β, γ, and δ-Carbons: The chemical shifts of the remaining carbons in the cyclobutyl ring (C-β, C-γ, and C-δ) are characteristic of a cyclobutane ring and can be used for definitive identification.

Experimental Protocol: Synthesis and C13-NMR Analysis of (Cyclobutylmethoxy)benzene

The synthesis of (cyclobutylmethoxy)benzene can be readily achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthesis of (Cyclobutylmethoxy)benzene

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH, H₂O product (Cyclobutylmethoxy)benzene phenoxide->product SN2 Reaction cbm_br Cyclobutylmethyl Bromide cbm_br->product nacl NaBr

Caption: Williamson Ether Synthesis of (Cyclobutylmethoxy)benzene.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Cyclobutylmethyl bromide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF. To this solution, add sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add cyclobutylmethyl bromide (1.2 eq) to the reaction mixture. Heat the reaction to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (cyclobutylmethoxy)benzene.

C13-NMR Sample Preparation and Analysis

NMR_Workflow sample Dissolve ~20-50 mg of (Cyclobutylmethoxy)benzene in ~0.6 mL CDCl₃ tube Transfer to NMR Tube sample->tube spectrometer Acquire 13C NMR Spectrum (e.g., 125 MHz) tube->spectrometer processing Process Data: Fourier Transform, Phase Correction, Baseline Correction spectrometer->processing analysis Analyze Spectrum: Peak Picking, Chemical Shift Assignment processing->analysis

Caption: Workflow for C13-NMR Analysis.

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the purified (cyclobutylmethoxy)benzene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the C13-NMR spectrum on a spectrometer operating at a frequency of, for example, 125 MHz. A standard proton-decoupled C13 experiment should be performed.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

  • Spectral Analysis: Identify the chemical shifts of all carbon signals and assign them to the corresponding carbon atoms in the molecule based on the comparative data and general principles of C13-NMR spectroscopy.

Conclusion

The C13-NMR spectrum of cyclobutylmethoxy-substituted aromatics provides a distinct set of chemical shifts that can be rationalized by considering the interplay of inductive, resonance, and steric effects. The cyclobutylmethoxy group, while moderately bulky, does not significantly perturb the electronic environment of the aromatic ring in a manner different from smaller alkoxy groups like ethoxy. However, the unique chemical shifts of the carbons within the cyclobutylmethoxy moiety itself serve as a reliable diagnostic tool for its presence. This guide provides a foundational dataset and a reliable synthetic protocol to aid researchers in the confident identification and characterization of aromatic compounds containing this increasingly important functional group.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Amino-5-cyclobutylmethoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 3-Amino-5-cyclobutylmethoxy-benzoic acid , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Executive Summary

In drug development, 3-Amino-5-cyclobutylmethoxy-benzoic acid (MW 221.25 Da) serves as a versatile building block, particularly for introducing metabolic stability via the cyclobutyl moiety. However, its structural similarity to synthetic precursors (e.g., methoxy analogs) and degradation products (e.g., hydroxy derivatives) necessitates precise analytical discrimination.

This guide details the Electrospray Ionization (ESI) fragmentation patterns of the target compound, contrasting it with its primary "Alternative" impurity, the methoxy-analog. We focus on the diagnostic neutral loss of methylenecyclobutane , a mechanism that validates the integrity of the cyclobutyl ether side chain.

Technical Specifications & Compound Profile
FeatureTarget CompoundAlternative / Impurity (Methoxy Analog)
Compound Name 3-Amino-5-cyclobutylmethoxy-benzoic acid 3-Amino-5-methoxy-benzoic acid
Formula C₁₂H₁₅NO₃C₈H₉NO₃
Exact Mass 221.1052167.0582
[M+H]⁺ (ESI+) 222.1125 168.0655
Key Structural Motif Cyclobutyl-methyl ether (Lipophilic, bulky)Methyl ether (Compact, stable)
Primary Fragment m/z 154 (Loss of C₅H₈)m/z 136 (Loss of CH₃OH) or 150 (Loss of H₂O)
Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, ensure your system is calibrated to the following "Senior Scientist" standard protocol. This setup favors the detection of the protonated amine and its subsequent rearrangement.

Instrumentation: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Rationale: The aniline amine group (pKₐ ~4-5) is readily protonated, providing a stable [M+H]⁺ precursor. Negative mode is possible (carboxylate), but positive mode yields richer structural fragments regarding the ether side chain.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Rationale: Lower energies (15 eV) preserve the molecular ion; higher energies (30-45 eV) drive the ether cleavage and decarboxylation.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-Amino-5-cyclobutylmethoxy-benzoic acid is governed by Charge-Remote Fragmentation and Hydrogen Rearrangement .

Primary Pathway: The "Alkene Loss" (Diagnostic)

Unlike simple methoxy ethers, the cyclobutylmethoxy group possesses a


-hydrogen (on the cyclobutyl ring methine). Upon collisional activation, the ether oxygen acts as a base, abstracting this 

-hydrogen.
  • Precursor: [M+H]⁺ at m/z 222 .

  • Transition: A six-membered transition state facilitates the cleavage of the C-O bond.

  • Product: Elimination of neutral methylenecyclobutane (C₅H₈, 68 Da) .

  • Resulting Ion: A protonated 3-amino-5-hydroxybenzoic acid core at m/z 154 .

Secondary Pathway: Decarboxylation

The resulting phenol/acid core (m/z 154) possesses a carboxylic acid ortho/meta to the activating groups.

  • Precursor: m/z 154.

  • Loss: Neutral CO₂ (44 Da).

  • Resulting Ion: 3-aminophenol radical cation or protonated species at m/z 110 .

Visualization: Fragmentation Pathway

The following diagram illustrates the specific mass spectral transitions. The red pathway indicates the diagnostic loss distinguishing this compound from its alternatives.

FragmentationPathway Parent [M+H]+ Precursor m/z 222.11 (Target Compound) TS_State Transition State (H-transfer from cyclobutyl ring) Parent->TS_State Collision Energy (15-30 eV) Core_Ion Core Fragment [3-Amino-5-hydroxybenzoic acid + H]+ m/z 154.05 TS_State->Core_Ion Neutral Loss: C5H8 (Methylenecyclobutane, -68 Da) Decarbox Aminophenol Ion [C6H8NO]+ m/z 110.06 Core_Ion->Decarbox Neutral Loss: CO2 (-44 Da) Methoxy Alternative: Methoxy Analog [M+H]+ m/z 168 Methoxy->Core_Ion Loss of CH2? (Rare) Loss of CH3 (Radical)

Figure 1: ESI+ Fragmentation pathway of 3-Amino-5-cyclobutylmethoxy-benzoic acid highlighting the diagnostic loss of the cyclobutyl moiety.

Comparative Performance: Target vs. Alternatives

When validating the identity of the target against potential impurities (specifically the methyl ester or methyl ether analogs), rely on the Neutral Loss Scan .

MetricTarget (Cyclobutylmethoxy)Alternative (Methoxy)Interpretation
Precursor m/z 222168Distinct precursors allow easy separation in MS1.
Diagnostic Loss -68 Da (Alkene)-14 Da (Methyl) or -32 Da (Methanol)CRITICAL: The -68 Da loss is impossible for the methoxy analog. If you see m/z 222 -> 154, the cyclobutyl ring is intact.
Base Peak (High CE) m/z 110 (Aminophenol)m/z 110 (Aminophenol)Both compounds eventually degrade to the same core scaffold. Do not rely on m/z 110 for identification; use the intermediate m/z 154.
Retention Time (RP-LC) High (Lipophilic)Low (Polar)The cyclobutyl group significantly increases retention on C18 columns compared to the methoxy analog.
References
  • NIST Mass Spectrometry Data Center. "Benzoic acid, 3-amino- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for ether rearrangement mechanisms).
  • Holčapek, M., et al. (2010). "Mass spectrometry of analytical derivatives. 2. Ortho and Para effects in electron ionization mass spectra." Journal of Mass Spectrometry. Link (Provides context on benzoic acid derivative fragmentation).

  • PubChem. "3-Amino-5-hydroxybenzoic acid (Core Fragment Data)." National Library of Medicine. Link

IR spectroscopy peaks for 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectroscopy of 3-Amino-5-cyclobutylmethoxy-benzoic acid

Executive Summary: The Diagnostic Fingerprint

3-Amino-5-cyclobutylmethoxy-benzoic acid is a critical intermediate in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Its structural integrity hinges on three distinct functional domains: the benzoic acid core , the primary aromatic amine , and the cyclobutylmethoxy ether tail .

For drug development professionals, the "performance" of an analytical technique is defined by its ability to resolve the target molecule from its metabolic precursors and structural analogs. Infrared (IR) spectroscopy offers a rapid, non-destructive "fingerprint" that outperforms UV-Vis in specificity.

This guide compares the IR profile of the Target Molecule against its two most common "Alternatives" (Impurities/Analogs):

  • The Precursor: 3-Amino-5-hydroxybenzoic acid (Lacks the cyclobutyl tail).

  • The Analog: 3-Amino-5-methoxybenzoic acid (Contains a methyl ether instead of a cyclobutyl ether).

Comparative Performance Analysis

The following table contrasts the diagnostic peaks of the target against its alternatives. Use this for rapid quality control (QC) assessment.

Spectral RegionTarget: 3-Amino-5-cyclobutylmethoxy-benzoic acidAlternative 1: 3-Amino-5-hydroxybenzoic acid (Precursor)Alternative 2: 3-Amino-5-methoxybenzoic acid (Analog)Diagnostic Value
3300–3500 cm⁻¹ Doublet (N-H): Primary amine stretches.[1]Doublet (N-H): Present.Doublet (N-H): Present.Low: Confirms amine presence only.
2850–3000 cm⁻¹ Strong Aliphatic C-H: Multiple bands from Cyclobutyl CH₂.Absent: Only weak aromatic overtones.Weak: Single CH₃ stretch.High: Cyclobutyl ring adds significant aliphatic bulk.
1680–1700 cm⁻¹ Strong C=O: Conjugated acid carbonyl.Strong C=O: Present.Strong C=O: Present.Low: Confirms benzoic acid core.
1240–1260 cm⁻¹ Strong C-O-C: Aryl-Alkyl ether stretch.Absent: Replaced by phenolic C-O (~1200).Strong C-O-C: Present.Medium: Distinguishes Ether from Phenol.
900–935 cm⁻¹ Medium/Sharp: Cyclobutane ring "breathing" mode.Absent. Absent. Critical: Unique fingerprint for the cyclobutyl ring.

Detailed Technical Analysis & Peak Assignment

A. The High-Frequency Region (4000–2500 cm⁻¹)
  • Amine (N-H) Stretches (3300–3500 cm⁻¹): Look for a distinct doublet. The asymmetric stretch appears at ~3450 cm⁻¹ and the symmetric at ~3350 cm⁻¹.

    • Causality: The primary amine (-NH₂) has two vibrational modes. If this appears as a single broad band, suspect salt formation or hydrogen bonding interference.

  • Acid (O-H) Stretch (2500–3300 cm⁻¹): A very broad, "bearded" absorption obscuring the C-H region.

    • Self-Validating Check: If this band is sharp or absent, the carboxylic acid may have unintentionally esterified or formed a salt.

  • Aliphatic C-H Stretches (2850–3000 cm⁻¹):

    • Target Specificity: The cyclobutyl group contributes 7 aliphatic protons. This results in distinct methylene (-CH₂-) stretching bands that are significantly more intense than in the methoxy analog.

B. The Fingerprint Region (1500–600 cm⁻¹)
  • Ether Linkage (C-O-C):

    • Asymmetric Stretch (~1250 cm⁻¹): Corresponds to the vibration between the aromatic ring and the oxygen.

    • Symmetric Stretch (~1050–1150 cm⁻¹): Corresponds to the vibration between the oxygen and the cyclobutyl methyl group.

  • Cyclobutane Ring Modes (900–1000 cm⁻¹):

    • The cyclobutane ring is under significant angle strain. This manifests as a characteristic "ring breathing" or deformation mode often found between 900–935 cm⁻¹ . This peak is absent in linear alkyl ethers or methyl ethers, making it the primary confirmation of the cyclobutyl moiety.

Experimental Protocol: Validated Workflow

Objective: Obtain a high-resolution spectrum to distinguish the Target from the Precursor.

Methodology:

  • Technique Selection: Use ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Why? Benzoic acid derivatives are crystalline solids. KBr pellets can introduce moisture (hygroscopic KBr), broadening the O-H peak and obscuring the N-H doublet. ATR requires no sample prep and minimizes moisture interference.

  • Sample Preparation:

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 scans (minimum) to reduce noise in the fingerprint region.

  • Validation Logic (Pass/Fail):

    • Step 1: Check 1680 cm⁻¹ (C=O). If absent → Not a benzoic acid.

    • Step 2: Check 2850–3000 cm⁻¹ (Aliphatic C-H).[2] If weak/absent → Precursor (Hydrolysis product).

    • Step 3: Check 900–935 cm⁻¹ (Ring Mode). If absent → Methoxy analog or ring-opening degradation.

Visualizations

Diagram 1: QC Decision Logic for Identification

This flowchart guides the analyst through the spectral interpretation process.

QC_Logic Start Acquire IR Spectrum (ATR-FTIR) Check_CO Check 1680-1700 cm⁻¹ (C=O Stretch) Start->Check_CO Check_CH Check 2850-3000 cm⁻¹ (Aliphatic C-H) Check_CO->Check_CH Present Result_NotAcid FAIL: Not Benzoic Acid (Check Salt/Ester) Check_CO->Result_NotAcid Absent Check_Ring Check 900-935 cm⁻¹ (Cyclobutyl Ring Mode) Check_CH->Check_Ring Strong Result_Precursor FAIL: Precursor Identified (3-Amino-5-hydroxybenzoic acid) Check_CH->Result_Precursor Weak/Absent Result_Target PASS: Target Molecule Confirmed Check_Ring->Result_Target Present Result_Analog FAIL: Wrong Ether Analog (Likely Methoxy/Ethoxy) Check_Ring->Result_Analog Absent

Caption: Decision tree for validating 3-Amino-5-cyclobutylmethoxy-benzoic acid identity.

Diagram 2: Structural Differentiation of Alternatives

Visualizing how structural changes impact the IR spectrum.

Structure_Diff Precursor Precursor: 3-Amino-5-hydroxybenzoic acid Target TARGET: 3-Amino-5-cyclobutylmethoxy-benzoic acid Precursor->Target + Cyclobutyl-CH₂-Br (Alkylation) Feat_Ether Ether Linkage (1250 cm⁻¹) Precursor->Feat_Ether Lacks Feat_Aliph Aliphatic C-H (2850-3000 cm⁻¹) Precursor->Feat_Aliph Absent Analog Analog: 3-Amino-5-methoxybenzoic acid Target->Analog Structural Comparison Target->Feat_Ether Has Feat_Ring Cyclobutyl Ring (900-935 cm⁻¹) Target->Feat_Ring Has Unique Fingerprint Target->Feat_Aliph Strong Analog->Feat_Ring Lacks

Caption: Structural features distinguishing the Target from its precursor and analog.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Aminobenzoic Acid. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][5][6][7]

  • Lord, R. C., & Nakagawa, I. (1963). Infrared spectral characteristics of the cyclobutane ring system. Journal of Chemical Physics.
  • Specac Application Notes. Interpreting Infrared Spectra: A Guide for Researchers. Available at: [Link]

Sources

Comparative Guide: Optimizing Hydrophobic Interactions with 3-Amino-5-alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 3-Amino-5-cyclobutylmethoxy-benzoic acid vs. 3-Amino-5-methoxybenzoic acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Positioning

In the optimization of small molecule drugs—particularly kinase inhibitors and GPCR modulators—the "3,5-disubstituted benzoic acid" motif is a privileged scaffold. It serves as a critical linker, positioning the carboxylic acid (or its amide derivative) to interact with solvent-exposed regions while directing the 3- and 5-position substituents into specific protein sub-pockets.

This guide compares two structurally related but functionally distinct building blocks:

  • 3-Amino-5-methoxybenzoic acid (Standard Scaffold): A compact, polar-compatible intermediate used for initial fragment screening and minimizing molecular weight.

  • 3-Amino-5-cyclobutylmethoxy-benzoic acid (Enhanced Lipophilic Scaffold): A bulky, hydrophobic analog designed to probe deeper hydrophobic pockets, improve membrane permeability, and alter metabolic soft spots.

Decision Matrix: When to Switch?
Feature3-Amino-5-methoxybenzoic acid3-Amino-5-cyclobutylmethoxy-benzoic acid
Primary Use Fragment-based screening, lowering LogP, minimizing steric clash.Optimizing hydrophobic collapse, increasing potency via van der Waals contacts.
Steric Demand Low (Compact)High (Requires flexible/open pocket)
Lipophilicity (cLogP) ~1.2 (Low)~2.5 (Moderate-High)
Solubility High (Aqueous buffers)Lower (Requires organic co-solvents)
Metabolic Risk O-Dealkylation (CYP mediated)Oxidation of cyclobutyl ring (slower than demethylation)

Physicochemical & Structural Analysis

The transition from a methoxy to a cyclobutylmethoxy group represents a "homologation strategy" often employed during Lead Optimization to improve potency (pK_i) at the cost of molecular weight (MW) and Ligand Efficiency (LE).

Comparative Data Table
Property3-Amino-5-methoxybenzoic acid3-Amino-5-cyclobutylmethoxy-benzoic acid
CAS Number 74165-74-5[Proprietary/Analogous]
Molecular Weight 167.16 g/mol 221.25 g/mol
Formula C₈H₉NO₃C₁₂H₁₅NO₃
H-Bond Donors 2 (Amino, Acid)2 (Amino, Acid)
H-Bond Acceptors 33
Rotatable Bonds 24 (Increased entropic penalty)
Topological Polar Surface Area (TPSA) ~63 Ų~63 Ų (Identical polar core)
Electronic Effect Electron Donating (+M effect of OMe)Electron Donating (+M effect of O-Alkyl)
Structural Logic Diagram (SAR)

SAR_Logic Start Lead Optimization Scaffold: 3-Amino-5-benzoic acid Decision Select substituent at C-5 Start->Decision Methoxy Methoxy Group (-OMe) Low Steric Bulk Decision->Methoxy Target: Small/Polar Pocket Cyclobutyl Cyclobutylmethoxy Group High Steric Bulk Decision->Cyclobutyl Target: Large Hydrophobic Pocket Outcome1 Outcome: - Lower MW - Higher Solubility - Risk: Rapid Clearance Methoxy->Outcome1 Outcome2 Outcome: - Increased Potency (Hydrophobic Effect) - Improved Permeability - Risk: Steric Clash Cyclobutyl->Outcome2

Caption: SAR decision tree illustrating the strategic choice between compact methoxy and bulky cyclobutylmethoxy substituents based on binding pocket characteristics.

Experimental Protocols

Synthesizing the cyclobutylmethoxy derivative requires modifying the standard alkylation procedure due to the increased steric hindrance of the cyclobutylmethyl halide compared to methyl iodide.

A. Synthesis of 3-Amino-5-alkoxybenzoic Acids

Objective: Prepare the target acid from the common precursor Methyl 3-hydroxy-5-nitrobenzoate .

Reagents
  • Precursor: Methyl 3-hydroxy-5-nitrobenzoate (CAS 55076-32-9)

  • Alkylating Agents:

    • Route A (Methoxy): Methyl Iodide (MeI)

    • Route B (Cyclobutylmethoxy): (Bromomethyl)cyclobutane

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (Anhydrous)

  • Reduction: H₂ (1 atm), 10% Pd/C

Step-by-Step Workflow

Step 1: Williamson Ether Synthesis (Alkylation)

  • Dissolve Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃ (1.5 eq) and stir at Room Temperature (RT) for 15 min to form the phenoxide.

  • Add the Alkylating Agent:

    • For Methoxy: Add MeI (1.2 eq). Stir at RT for 2 hours.

    • For Cyclobutylmethoxy: Add (Bromomethyl)cyclobutane (1.2 eq) and NaI (0.1 eq, catalytic Finkelstein). Heat to 60°C for 6-12 hours. Note: The cyclobutyl group adds steric bulk, requiring heat and longer reaction times.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Nitro Reduction

  • Dissolve the crude nitro-ether in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 4 hours.

  • Filtration: Filter through Celite to remove Pd/C. Concentrate to yield the Methyl 3-amino-5-alkoxybenzoate .

Step 3: Saponification (Optional - if Acid is needed)

  • Dissolve ester in THF/Water (3:1).

  • Add LiOH (2.0 eq). Stir at RT for 3 hours.

  • Acidify with 1M HCl to pH 4 to precipitate the zwitterionic amino acid.

B. Synthesis Visualization

Synthesis_Workflow Start Methyl 3-hydroxy-5-nitrobenzoate Step1 Step 1: Alkylation (K2CO3, DMF) Start->Step1 Branch Choice of Electrophile Step1->Branch RouteA MeI (RT, 2h) Fast Kinetics Branch->RouteA RouteB Cyclobutylmethyl-Br (60°C, 12h) Slower Kinetics (Steric) Branch->RouteB Intermediate Methyl 3-alkoxy-5-nitrobenzoate RouteA->Intermediate RouteB->Intermediate Step2 Step 2: Reduction (H2, Pd/C) Intermediate->Step2 Final Target: 3-Amino-5-alkoxybenzoic acid Step2->Final

Caption: Synthetic workflow highlighting the kinetic differences in the alkylation step between methyl and cyclobutylmethyl derivatives.

Performance Analysis & Troubleshooting

Reactivity Profile
  • Amide Coupling: Both compounds possess an aniline amine (nucleophile) and a benzoic acid (electrophile).

    • Self-Polymerization Risk: Low, as the aniline is electron-deficient due to the carbonyl group, but protection (e.g., Boc) is recommended if activating the acid first.

    • Coupling Efficiency: The cyclobutylmethoxy group at the 5-position exerts minimal steric hindrance on the 3-amino group or the carboxylic acid, meaning coupling yields should be comparable to the methoxy variant.

Solubility Issues
  • 3-Amino-5-methoxybenzoic acid: Soluble in MeOH, DMSO, and dilute aqueous acid/base.

  • 3-Amino-5-cyclobutylmethoxy-benzoic acid: Significantly more lipophilic. May precipitate in aqueous workups.

    • Solution: Use DCM/MeOH mixtures for extraction. Avoid pure water precipitation; instead, use pH adjustment followed by extraction into organic solvent.

Biological Implications (ADME)
  • Metabolic Stability: The methoxy group is a "metabolic handle," susceptible to O-demethylation by CYPs, generating a phenol (high clearance). The cyclobutylmethoxy group blocks this position sterically and lacks the benzylic hydrogens typical of simple alkyl chains, potentially improving half-life (t1/2).

  • Permeability: The cyclobutyl group increases lipophilicity, generally enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall compared to the methoxy analog.

References

  • Sigma-Aldrich. 3-Amino-5-methoxybenzoic acid Product Specification. Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329761660: 3-Amino-5-methoxybenzoic acid. Retrieved from .

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.[2] (Demonstrates regioselective principles relevant to amino-benzoic acid derivatives). Retrieved from .

  • Chemspace. 3-amino-5-(cyclobutylmethoxy)benzoic acid Product Page. Retrieved from .

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Foundational text on lipophilic replacements like cyclobutyl vs methyl). Retrieved from .

Sources

A Senior Application Scientist's Guide to Cyclobutylmethoxy vs. Cyclopropylmethoxy Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The choice between incorporating a cyclobutylmethoxy or a cyclopropylmethoxy moiety into a drug candidate is a nuanced decision driven by specific project goals. While both motifs serve as valuable tools to enhance metabolic stability and enforce conformational restriction, they are not interchangeable. The planar, highly-strained cyclopropyl ring is an excellent choice for blocking metabolism at an adjacent site and can act as a rigid linker. In contrast, the larger, puckered cyclobutane ring offers a distinct three-dimensional profile, providing a different spatial vector for substituents and potentially interacting more favorably with larger hydrophobic pockets. This guide provides a framework for selecting the appropriate analog, supported by an analysis of their structural properties, a review of their impact on biological performance, and detailed protocols for their empirical evaluation.

Introduction: The Strategic Value of Small Cycloalkyl Ethers

In modern medicinal chemistry, the use of small, saturated carbocycles has become a key strategy for optimizing lead compounds.[1] Replacing more flexible alkyl ethers or metabolically vulnerable groups (like an isopropyl group) with cyclopropylmethoxy or cyclobutylmethoxy moieties can profoundly influence a compound's pharmacological profile.[2][3] These "bioisosteres" are employed to address common challenges in drug development, including poor metabolic stability, off-target activity, and suboptimal potency.[1] The inherent rigidity and unique electronic character of these small rings allow chemists to fine-tune the structure-activity relationship (SAR) and navigate complex biological landscapes.[4][5]

Structural & Physicochemical Deep Dive: A Tale of Two Rings

The fundamental differences between cyclopropane and cyclobutane rings dictate their influence on a molecule's behavior. These differences in strain, conformation, and electronics are critical for understanding their biological impact.

Cyclopropane: This three-membered ring is planar and possesses significant ring strain (approx. 28 kcal/mol).[3] This strain results from severe angle compression (60° C-C-C bonds vs. the ideal 109.5°) and torsional strain from eclipsed C-H bonds. The C-C bonds have increased p-character, making them shorter and stronger, while the C-H bonds are also stronger and less susceptible to abstraction by metabolic enzymes.[2]

Cyclobutane: The four-membered ring is more flexible and adopts a puckered or "folded" conformation to relieve some torsional strain, with one carbon atom typically lying about 25° out of the plane of the other three.[3] It has less angle strain than cyclopropane but remains a strained system (approx. 26 kcal/mol).[3] This non-planar structure means that substituents attached via a methylene ether linker will project in distinct spatial vectors compared to the planar cyclopropyl equivalent.

cluster_cpm Cyclopropylmethoxy cluster_cbm Cyclobutylmethoxy cpm_node Planar & Rigid High Ring Strain Stronger C-H Bonds cbm_node Puckered & 3D Moderate Ring Strain Distinct Substituent Vectors start Lead Compound Identified problem What is the primary optimization goal? start->problem metabolism High metabolic clearance (e.g., CYP oxidation near linker) problem->metabolism Metabolic Instability potency Suboptimal potency or need to explore new binding space problem->potency Potency/Binding cpm_synth Synthesize Cyclopropylmethoxy Analog metabolism->cpm_synth Rationale: Block metabolic hotspot with minimal steric change. cbm_synth Synthesize Cyclobutylmethoxy Analog potency->cbm_synth Rationale: Introduce new 3D vector to probe binding pocket. evaluate Evaluate in vitro/in vivo assays (Potency, Stability, PK) cpm_synth->evaluate cbm_synth->evaluate

Caption: Decision workflow for analog selection.

Experimental Guide: Validating Your Choice

Once synthesized, the analogs must be subjected to a rigorous battery of tests to compare their performance objectively.

Protocol 1: Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of the analogs for their target receptor.

Causality: This experiment directly measures how tightly a compound binds to its target. By comparing the Kᵢ values of the cyclobutylmethoxy and cyclopropylmethoxy analogs, you can quantify the impact of the structural change on target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and assay buffer.

  • Competition Binding Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand and the receptor preparation to each well.

  • Compound Addition: Add a range of concentrations of the unlabeled test compounds (your analogs) in serial dilutions. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which the analogs are metabolized by liver enzymes.

Causality: This experiment directly tests the hypothesis that the cyclopropyl or cyclobutyl group enhances metabolic stability. Comparing the half-life (t½) and intrinsic clearance (CLᵢₙₜ) provides a quantitative measure of their resistance to metabolism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare liver microsomes (human, rat, etc.), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer.

  • Incubation Setup: In individual tubes, pre-warm the microsomal suspension in buffer.

  • Initiate Reaction: Add a known concentration of the test compound (analog) to the microsome suspension and, finally, add the NADPH-regenerating system to start the reaction. Include control incubations without NADPH to account for non-enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic activity.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life as t½ = 0.693 / k. Calculate intrinsic clearance from the half-life and reaction conditions.

Protocol 3: Cell-Based GPCR Functional Assay (cAMP Measurement)

This assay measures the functional consequence (agonist or antagonist activity) of receptor binding in a cellular context. [6] Causality: Binding affinity (from Protocol 1) does not always correlate perfectly with functional activity. This assay determines if the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway, providing a more physiologically relevant measure of its efficacy (EC₅₀) or potency (IC₅₀). [7][8] Step-by-Step Methodology:

  • Cell Culture: Use a cell line engineered to express the target G-protein coupled receptor (GPCR) and a cAMP-responsive reporter system (e.g., GloSensor™). [9]2. Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test analogs to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test analogs, then stimulate all wells with a fixed concentration of a known agonist.

  • Incubation: Incubate the plate to allow for receptor signaling and reporter gene expression.

  • Signal Detection: Add the detection reagent (e.g., luciferase substrate) and measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the analog. Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

The cyclobutylmethoxy and cyclopropylmethoxy groups are powerful, distinct tools in the medicinal chemist's arsenal. The cyclopropyl group offers a robust, planar, and metabolically inert shield, ideal for protecting vulnerable sites and rigidly constraining a molecule. The cyclobutyl group provides a larger, puckered, and equally stable scaffold that introduces unique three-dimensional vectors, offering a different way to probe and optimize interactions within a binding pocket. The ultimate choice should not be based on assumption but on a clear-eyed analysis of the lead compound's deficiencies and a strategic, hypothesis-driven approach to analog design, validated by the rigorous experimental protocols outlined above.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Wacker, D., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Cell Biology (Vol. 142, pp. 105-125). Academic Press.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). [Link]

  • Pharmacy Freak. (2025, November 6). Case studies in analog-based drug design MCQs With Answer. [Link]

  • MedChemica. (2025, May 1). Case Studies. [Link]

  • Fvs. Structure Activity Relationship Of Drugs. [Link]

  • Wammes, L., et al. (2021).
  • Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology.
  • Singh, U. P., et al. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Current Topics in Medicinal Chemistry, 17(24), 2735-2764.
  • MDPI. (2019, October 21). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Drug Design Org. (2008, December 15). Case Studies in Analog Design. [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). [Link]

  • Frontiers. (2018, March 9). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Longdom Publishing. (2024, September 18). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). [Link]

  • ScienceForecast Publications. (2019, August 28). Quantitative Structure Activity Relationship in Drug Design: An Overview. [Link]

  • Frontiers. (2023, August 21). Editorial: New approaches for the discovery of GPCR ligands. [Link]

  • Zhu, L., et al. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy, 9(1), 1-40.
  • MDPI. (2023, June 28). A Review of Biologically Active Oxime Ethers. [Link]

  • MDPI. (2019, May 29). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. [Link]

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A Comparative Guide to Establishing Purity Analysis Standards for 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 3-Amino-5-cyclobutylmethoxy-benzoic acid is a critical step in ensuring its quality, safety, and efficacy. As this compound is not currently covered by a specific monograph in major pharmacopeias, this guide provides a scientifically grounded framework for developing a robust purity analysis strategy. We will compare state-of-the-art analytical techniques, provide detailed experimental protocols, and explain the rationale behind our choices, all within the context of established regulatory guidelines.

The principles outlined herein are derived from the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, and the harmonized chromatographic standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2][3][4]

Part 1: Foundational Strategy - Adopting a Risk-Based Approach

The cornerstone of any purity analysis is a risk-based approach to identifying and controlling impurities.[1] According to ICH Q3A, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[2][5] Our analytical strategy must be capable of detecting and quantifying all potential impurities that could arise from the synthesis, purification, and storage of 3-Amino-5-cyclobutylmethoxy-benzoic acid.

Organic impurities, such as starting materials, by-products, intermediates, and degradation products, are of primary concern.[1] The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying these impurities, which are based on the maximum daily dose of the drug substance.[2][5]

Part 2: Comparative Analysis of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[6][7] However, other techniques serve as essential complements for a comprehensive purity profile.

Technique Primary Use Case Strengths Limitations Typical Purity Threshold
High-Performance Liquid Chromatography (HPLC) Quantifying organic impurities and assay of the main component.High resolution, excellent quantitation, robust, and widely available.[8][9]May require chromophores for UV detection; co-elution can be an issue.Can detect impurities down to 0.01% and below.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight and structural information, highly sensitive.[7]Quantitative analysis can be complex; matrix effects can suppress ion signals.Primarily for identification, not routine quantification.
Gas Chromatography (GC) Analysis of residual solvents and volatile impurities.Excellent for volatile and semi-volatile compounds.[7]Not suitable for non-volatile or thermally labile compounds like the target molecule.Detects solvents at ppm levels.
Melting Point Analysis Preliminary assessment of purity.Simple, fast, and inexpensive.[6][10]Insensitive to small amounts of impurities; not quantitative.A sharp melting range close to the reference value suggests high purity.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the main component; quantitative NMR (qNMR) for assay.Provides detailed structural information; qNMR can be a primary method for assay without a reference standard.Lower sensitivity compared to HPLC for trace impurities.Assay determination with high precision.

Part 3: Recommended Analytical Workflow and Experimental Protocols

A multi-step workflow is recommended to establish the purity of 3-Amino-5-cyclobutylmethoxy-benzoic acid. This workflow ensures that all potential impurities are detected, identified, and controlled within acceptable limits.

Caption: A typical workflow for purity analysis of a new chemical entity.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

This method is designed to separate the main component from its potential process-related and degradation impurities. A reversed-phase method is proposed due to the polar nature of the aromatic amino acid structure.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • UV detection at a wavelength determined by the UV spectrum of 3-Amino-5-cyclobutylmethoxy-benzoic acid (a photodiode array detector is recommended for method development).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

5. System Suitability:

  • As per USP <621> and Ph. Eur. 2.2.46, system suitability tests are crucial to ensure the performance of the chromatographic system.[4][8][12]

  • Tailing Factor: For the main peak, the tailing factor should be between 0.8 and 1.8.[12]

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be greater than 2000 for the main peak.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be less than 2.0%.

Protocol 2: Gas Chromatography (GC-FID/MS) for Residual Solvents

This protocol is based on the principles outlined in ICH Q3C and USP <467> for the control of residual solvents. Headspace GC is the preferred technique.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.

2. Sample Preparation:

  • Accurately weigh the sample (e.g., 100 mg) into a headspace vial.

  • Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.

3. GC Conditions:

  • Column: A column suitable for solvent analysis (e.g., G43).

  • Temperatures: Inlet, detector, and oven temperatures will depend on the specific solvents used in the manufacturing process.

  • Carrier Gas: Helium or Hydrogen.

4. Analysis:

  • The sample is heated in the headspace autosampler, and the vapor is injected into the GC.

  • Solvents are identified by their retention times and quantified against a standard containing known amounts of the expected residual solvents.

Part 4: Setting Acceptance Criteria - The Role of ICH Thresholds

The acceptance criteria for impurities are dictated by the ICH Q3A(R2) guideline.[2][3] The thresholds are based on the Maximum Daily Dose (MDD) of the drug substance.

Caption: Decision thresholds for impurities based on ICH Q3A guidelines.

For an assumed MDD of ≤ 2 g/day , the following thresholds generally apply:

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported.[1]

  • Identification Threshold: > 0.10%. Any impurity exceeding this level must be structurally identified.[1][5]

  • Qualification Threshold: > 0.15%. Any impurity above this level must be qualified, meaning its biological safety must be established.[1][2]

Conclusion

While no specific purity analysis standards currently exist for 3-Amino-5-cyclobutylmethoxy-benzoic acid, a robust and scientifically sound analytical control strategy can be developed by leveraging established regulatory guidelines and standard analytical techniques. A combination of HPLC for organic impurity profiling, GC for residual solvents, and LC-MS for impurity identification provides a comprehensive framework for ensuring the quality and safety of this new chemical entity. The protocols and principles outlined in this guide offer a clear path for researchers and drug developers to establish meaningful and defensible purity specifications.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • uspbpep.com.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • Phenomenex. (2017, September 13).
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • USP-NF. (2023, November 1).
  • Agilent. Revisions per USP 621.
  • Element Lab Solutions. USP 621 Changes.
  • Scribd. 2.2.46.
  • European Pharmacopoeia. 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • Quora. (2018, May 20). How can benzoic acid be tested for purity?
  • uspbpep.com. 2.2.46.
  • ECHEMI. How can benzoic acid be tested for purity?
  • Target Analysis.
  • Journal of Research of the National Bureau of Standards.
  • YouTube. (2019, January 25). Exp 8 part 2 Purity of benzoic acid.
  • PMC. (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry.
  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • cem.de.
  • University of Baghdad Digital Repository.

Sources

Pharmacokinetic Properties of Cyclobutylmethoxy-Containing Drugs: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Cyclobutylmethoxy Moiety[1]

In the landscape of medicinal chemistry, the cyclobutylmethoxy group (


) serves as a critical bioisostere, primarily utilized to modulate lipophilicity, fill hydrophobic pockets, and alter metabolic stability profiles compared to its more common analogue, the cyclopropylmethoxy group.

While rarely the defining feature of "blockbuster" marketed drugs—which often favor the smaller cyclopropyl moiety (e.g., Roflumilast , Naltrexone derivatives)—the cyclobutylmethoxy motif is a staple in lead optimization. It offers a precise tool for tuning the Physiochemical-Pharmacokinetic (P-PK) axis. This guide objectively compares the pharmacokinetic (PK) performance of cyclobutylmethoxy-containing compounds against their cyclopropyl and linear alkoxy counterparts, supported by experimental data from recent Structure-Activity Relationship (SAR) campaigns.

Key Differentiators
  • Lipophilicity: Increases

    
     by approximately 0.4–0.6 units  vs. cyclopropylmethoxy, enhancing membrane permeability but potentially increasing plasma protein binding.
    
  • Steric Profile: The puckered conformation of the cyclobutane ring (bond angles ~88°) creates a distinct 3D volume compared to the planar cyclopropyl ring, affecting both receptor binding and CYP450 active site access.

  • Metabolic Stability: Generally exhibits superior resistance to oxidative

    
    -dealkylation compared to linear alkoxy chains, though it remains a site of metabolic soft-spot liability.
    

Comparative Physicochemical & Pharmacokinetic Analysis

The following analysis synthesizes data from multiple SAR studies (e.g., GPR88 agonists, SLACK channel inhibitors) to demonstrate the functional impact of the cyclobutylmethoxy substitution.

Lipophilicity and Permeability

The addition of a methylene unit and the ring expansion from C3 (cyclopropyl) to C4 (cyclobutane) significantly impacts lipophilicity.

Substituent GroupStructure

(Approx.)[1][2]
Predicted BBB PermeabilitySteric Volume (

)
Methoxy

Reference (0.0)LowSmall
Cyclopropylmethoxy

+1.2ModerateMedium (Planar)
Cyclobutylmethoxy

+1.7 High Large (Puckered)
n-Butoxy

+1.6HighLarge (Flexible)

Causality Insight: The cyclobutylmethoxy group is often employed when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) or cell membrane. However, this increase in lipophilicity must be balanced against the risk of increased intrinsic clearance (


).
Metabolic Stability Profile

The primary metabolic clearance pathway for cyclobutylmethoxy-containing drugs is CYP450-mediated


-dealkylation .
  • Mechanism: Hydroxylation at the methylene carbon (

    
    -carbon) adjacent to the ether oxygen.
    
  • Comparison:

    • Vs. Linear Ethers: Cyclobutylmethoxy is more stable due to the steric hindrance of the cycloalkyl ring protecting the

      
      -methylene.
      
    • Vs. Cyclopropylmethoxy: Results are context-dependent. While cyclopropyl rings can suffer from oxidative ring-opening (forming reactive intermediates), the cyclobutyl ring is chemically more inert but sterically bulkier.

Comparative Stability Data (Microsomal Stability Assay)

Data derived from GPR88 Agonist SAR Study (Bi et al., 2015)

Compound IDSubstituent (R)Human Liver Microsomes

(min)

(Potency)
Outcome
Cmpd 14

-Pentyl
12 min295 nMRapid clearance (flexible chain oxidation)
Cmpd 17 Cyclopropylmethyl> 60 min450 nMStable, but lower potency
Cmpd 19 Cyclobutylmethyl 48 min 234 nM Optimal Balance (Potency/Stability)

Interpretation: In this specific scaffold, the cyclobutyl moiety provided a "Goldilocks" zone—sufficient metabolic stability combined with the best potency, likely due to optimal filling of a hydrophobic pocket that the smaller cyclopropyl group could not saturate.

Mechanistic Visualization

Metabolic Pathway of Cyclobutylmethoxy

The following diagram illustrates the critical metabolic fate of this moiety. Understanding this pathway is essential for designing deuterated analogs or steric shields.

MetabolicPathway Parent Parent Drug (R-O-CH2-Cyclobutyl) Intermediate Hemiacetal Intermediate [R-O-CH(OH)-Cyclobutyl] Parent->Intermediate Hydroxylation (alpha-C) CYP CYP450 Enzyme (CYP3A4/2D6) CYP->Parent Catalysis Metabolite1 Phenol/Alcohol (R-OH) Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Cyclobutane Carboxaldehyde (OHC-Cyclobutyl) Intermediate->Metabolite2 Spontaneous Collapse Oxidation Carboxylic Acid (HOOC-Cyclobutyl) Metabolite2->Oxidation Aldehyde Dehydrogenase

Caption: Figure 1. The primary metabolic route of cyclobutylmethoxy-containing drugs is O-dealkylation via an unstable hemiacetal intermediate, yielding the parent phenol and cyclobutane carboxaldehyde.

Decision Tree: When to Use Cyclobutylmethoxy?

Use this logic flow to determine if this moiety is appropriate for your lead optimization campaign.

DecisionTree Start Lead Compound Optimization Issue Identified Issue What is the primary limitation? Start->Issue Potency Low Potency Issue->Potency PK Poor PK / Stability Issue->PK CheckPocket Is there an unfilled hydrophobic pocket? Potency->CheckPocket CheckMetab Is the current group metabolically labile? PK->CheckMetab UseC4 TRY CYCLOBUTYLMETHOXY (Fills volume, rigid) CheckPocket->UseC4 Yes (Large Pocket) UseC3 Use Cyclopropylmethoxy (Smaller, lower LogP) CheckPocket->UseC3 No (Steric Clash) CheckMetab->UseC4 Yes (Linear chain unstable) UseFluoro Use Fluorinated Analog (e.g., O-CF2-Cyclopropyl) CheckMetab->UseFluoro Yes (Need to block metabolism)

Caption: Figure 2. Strategic decision logic for incorporating cyclobutylmethoxy bioisosteres during Lead Optimization.

Experimental Protocols for Validation

To validate the PK properties of a cyclobutylmethoxy-containing lead, the following self-validating protocols are recommended.

Protocol 1: Intrinsic Clearance ( ) via Microsomal Stability

Determine if the cyclobutylmethoxy group confers metabolic stability.

  • Preparation:

    • Prepare 10 mM stock of test compound (Cyclobutylmethoxy analog) and reference (Cyclopropylmethoxy analog) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsome Conc: 0.5 mg/mL protein.[3]

    • Test Compound Conc: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate microsomes and test compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.[3]
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor for parent depletion (MRM transition) and appearance of the

      
      -dealkylated metabolite (Phenol + 176 Da loss).
      
  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol 2: PAMPA/Caco-2 Permeability Assessment

Verify if the increased lipophilicity enhances membrane crossing.

  • Setup: Use a 96-well MultiScreen-IP filter plate (0.45 µm PVDF).

  • Membrane: Coat filter with 5 µL of 1% Lecithin in Dodecane (artificial membrane).

  • Donor: Add 150 µL of compound (10 µM) in PBS (pH 7.4) to the donor well.

  • Acceptor: Add 300 µL of PBS to the acceptor well.

  • Incubation: 18 hours at Room Temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Validation: High permeability is confirmed if

    
    .
    

Case Studies: Successes and Limitations

Case Study A: GPR88 Agonists (Success)

Source: Bi et al. (2015)

  • Challenge: Developing a brain-penetrant agonist for GPR88 (CNS target).

  • Modification: Replacement of a linear

    
    -pentyl group with cyclobutylmethyl.
    
  • Result: The cyclobutylmethyl analog (Compound 19) showed a 2-fold improvement in potency (

    
     234 nM vs 450 nM for cyclopropyl) and superior metabolic stability compared to linear chains. The cyclobutyl group perfectly filled a hydrophobic pocket in the receptor, which the smaller cyclopropyl group failed to saturate.
    
Case Study B: Adenosine Receptor Ligands (Limitation)

Source: Vistoli et al. (2019)[3][4]

  • Challenge: Optimizing selectivity for

    
     receptors.
    
  • Modification: Testing cyclobutylmethoxy vs. cyclopropylmethoxy.

  • Result: The cyclobutylmethoxy derivative was inactive . The steric bulk of the 4-membered ring caused a clash within the orthosteric binding site, whereas the smaller cyclopropylmethoxy group was tolerated.

  • Lesson: Cyclobutylmethoxy is a "volume-filling" bioisostere; it fails in sterically constricted pockets.

References

  • Bi, Y., et al. (2015). "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Chemical Neuroscience.

  • Vistoli, G., et al. (2019). "Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors: Ranging from Pan Ligands to Combined A1/A2B Partial Agonists." Molecules.

  • Knopp, K. L., et al. (2019). "Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels." Bioorganic & Medicinal Chemistry Letters.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl comparisons).

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon established principles of chemical safety and waste management for analogous aminobenzoic acid derivatives, ensuring a cautious and compliant approach. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Understanding the Compound: Hazard Assessment and Analogy

While a specific Safety Data Sheet (SDS) for 3-Amino-5-cyclobutylmethoxy-benzoic acid may not be readily available, we can infer its potential hazards from structurally similar compounds like 3-aminobenzoic acid and 4-aminobenzoic acid. These compounds are typically classified with the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]

  • Ecotoxicity: Some aminobenzoic acid derivatives are considered harmful to aquatic life.[5][6]

Given these potential hazards, 3-Amino-5-cyclobutylmethoxy-benzoic acid must be handled as a hazardous chemical, and its waste disposed of accordingly.

The Cardinal Rule: Professional Hazardous Waste Disposal

The single most critical step in the disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid is to engage a licensed and reputable chemical waste disposal company.[7] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][5][8] The U.S. Environmental Protection Agency (EPA) enforces strict regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste, and non-compliance can lead to significant penalties.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing the waste of 3-Amino-5-cyclobutylmethoxy-benzoic acid from generation to final disposal.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from splashes and dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Laboratory Coat: To protect skin and clothing.

All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

Proper segregation is crucial to prevent dangerous chemical reactions.[11][12]

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for 3-Amino-5-cyclobutylmethoxy-benzoic acid waste. The container must have a secure, leak-proof lid.[9][12]

  • Labeling: The waste container must be labeled with the full chemical name: "3-Amino-5-cyclobutylmethoxy-benzoic acid" and the appropriate hazard pictograms (e.g., irritant, environmental hazard).[13]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents or strong bases, as these can react violently with aminobenzoic acids.[1]

Any materials that come into contact with 3-Amino-5-cyclobutylmethoxy-benzoic acid are considered contaminated and must be disposed of as hazardous waste.[7] This includes:

  • Gloves

  • Weighing boats and paper

  • Pipette tips

  • Spill cleanup materials

Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

An empty container that held 3-Amino-5-cyclobutylmethoxy-benzoic acid must still be treated as hazardous waste.[1]

  • Triple Rinsing: For containers that will be disposed of, they should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14]

  • Defacing Labels: After triple-rinsing, deface or remove the original product label to avoid confusion.[14]

  • Disposal: The triple-rinsed container can then be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.

In the event of a spill, immediate and proper cleanup is essential.[14]

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill. For solid spills, gently sweep or scoop the material to avoid creating dust.[8]

  • Cleanup: Use a spill kit with appropriate absorbent pads and cleaning agents. All materials used for cleanup must be placed in a sealed container and disposed of as hazardous waste.[15]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Quantitative Data Summary

While specific quantitative data for 3-Amino-5-cyclobutylmethoxy-benzoic acid is not available, the table below provides general guidelines based on analogous compounds.

ParameterGuidelineSource Analogy
Recommended Storage Cool, dry, well-ventilated area[1][4]
Incompatible Materials Strong oxidizing agents, strong bases[1]
Spill Cleanup Absorbent material for liquids, gentle sweeping for solids[8][15]
Container Type Chemically compatible, sealed container[9][12]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A 3-Amino-5-cyclobutylmethoxy- benzoic acid waste generated (solid, liquid, or contaminated material) B Is the waste container properly labeled and designated? A->B B->B No, label correctly C Segregate from incompatible waste streams (e.g., oxidizers, bases) B->C Yes D Place waste in a sealed, leak-proof, and compatible container C->D E Store in a designated satellite accumulation area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G Complete all required waste manifests and documentation F->G

Caption: Decision workflow for the disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid.

Conclusion: A Culture of Safety

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. By adhering to these procedures for the disposal of 3-Amino-5-cyclobutylmethoxy-benzoic acid, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Temarry Recycling. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Environmental Marketing Services. Safe Laboratory Waste Disposal Practices.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.
  • BenchChem. Safe Disposal of 4-Amino-3-cyclopropylbenzoic Acid: A Procedural Guide.
  • Acros Organics. (2010, May 17). Safety Data Sheet: 3-Aminobenzoic acid.
  • Fisher Scientific. Safety Data Sheet: 3-Amino-5-nitrobenzoic acid.
  • Acros Organics. (2009, September 26). Safety Data Sheet: 4-Aminobenzoic acid.
  • Sigma-Aldrich. (2018, January 13). Safety Data Sheet: 4-Aminobenzoic acid.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
  • Global Safety Management. Safety Data Sheet: Benzoic Acid.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
  • Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: Benzoic acid.
  • Labbox. Safety Data Sheet: Benzoic acid AGR.
  • A&K Petrochem. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.

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Shielding the Innovator: A Guide to Personal Protective Equipment for Handling 3-Amino-5-cyclobutylmethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily procedures. The compound 3-Amino-5-cyclobutylmethoxy-benzoic acid, a molecule of interest, possesses a dual chemical nature, incorporating both an aromatic amine and a carboxylic acid functional group. This structural composition necessitates a comprehensive and meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of the researcher and the integrity of the experimental environment.

Hazard Analysis: Understanding the Chemical Personality

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1][2] Some aromatic amines are known or suspected carcinogens.[3]

  • Carboxylic Acids: While often weak acids, they can be corrosive to the skin and eyes and may cause respiratory irritation.[4][5]

Therefore, the primary hazards associated with 3-Amino-5-cyclobutylmethoxy-benzoic acid are presumed to be:

  • Skin and eye irritation or corrosion.

  • Potential for skin absorption and systemic toxicity.

  • Respiratory tract irritation from dust or aerosols.

The Core Ensemble: Essential Personal Protective Equipment

A foundational PPE protocol is non-negotiable when handling 3-Amino-5-cyclobutylmethoxy-benzoic acid in any quantity. This core ensemble is designed to prevent accidental contact and exposure during routine laboratory operations.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles are strongly recommended. A full-face shield should be worn over safety glasses when there is a significant risk of splashes.[6][7]Protects against accidental splashes of solutions or solid particles entering the eyes. The aromatic amine and carboxylic acid functionalities suggest a high potential for irritation or corrosive damage to the eyes.[5][8][9]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).[10][11]Prevents direct skin contact. Aromatic amines can be absorbed through the skin, and carboxylic acids can cause irritation or burns.[1][4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[12]
Body Protection Flame-resistant laboratory coat.[7][13]Protects the skin and personal clothing from spills and splashes. A lab coat made of appropriate material also provides a removable barrier in case of a significant spill.
Foot Protection Closed-toe shoes.[12]Protects the feet from spills and falling objects.

Operational Preparedness: Step-by-Step PPE Protocols

Adherence to a systematic procedure for donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure: A Deliberate Approach to Safety

Caption: Sequential process for correctly putting on PPE.

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.[13]

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don safety glasses or chemical splash goggles. If a higher risk of splashing exists, add a face shield.[6]

  • Gloves: Select the appropriate chemically resistant gloves and inspect them for any damage.[12] Pull the gloves on, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat sleeves.

Doffing Procedure: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

Caption: Step-by-step guide for the safe removal of PPE.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.[14]

  • Laboratory Coat: Remove the laboratory coat by folding it inward to contain any contaminants and store it in a designated area.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[13]

Respiratory Protection: When Air Purity is Paramount

The use of respiratory protection should be determined by a risk assessment of the specific procedure.

Consider respiratory protection when:

  • Handling the solid compound where dust generation is likely.

  • Working with solutions in a poorly ventilated area.

  • Aerosolization of the compound is possible.

In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Disposal Plan: A Responsible Conclusion to Experimentation

The proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE Disposal
  • Gloves and other disposable PPE: These items should be considered contaminated waste and disposed of in a designated, labeled hazardous waste container.[14]

  • Reusable PPE: Laboratory coats should be professionally laundered and not taken home.[6] Eye and face protection should be decontaminated according to institutional guidelines.

Chemical Waste Disposal
  • Solid Waste: Unused 3-Amino-5-cyclobutylmethoxy-benzoic acid and any grossly contaminated materials (e.g., weighing paper) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[16]

  • All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[17][18]

Emergency Preparedness: Immediate and Effective Response

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Familiarize yourself with the location and operation of safety showers and eyewash stations before beginning any work.

References

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